Product packaging for Clemizole-d4(Cat. No.:)

Clemizole-d4

Cat. No.: B12369551
M. Wt: 329.9 g/mol
InChI Key: CJXAEXPPLWQRFR-ULDPCNCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clemizole-d4 is a useful research compound. Its molecular formula is C19H20ClN3 and its molecular weight is 329.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClN3 B12369551 Clemizole-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20ClN3

Molecular Weight

329.9 g/mol

IUPAC Name

1-[(4-chloro-2,3,5,6-tetradeuteriophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D

InChI Key

CJXAEXPPLWQRFR-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC=C3N=C2CN4CCCC4)[2H])[2H])Cl)[2H]

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Clemizole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Clemizole-d4, a deuterated analog of the antihistamine Clemizole. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable, isotopically labeled internal standard for quantitative bioanalysis.

Introduction

Clemizole is a first-generation H1 antagonist that has been used for the treatment of allergic reactions. Deuterium-labeled compounds, such as this compound, are crucial tools in drug development and clinical research. The incorporation of deuterium atoms at specific positions in a molecule can alter its metabolic profile, potentially leading to an improved pharmacokinetic profile. More commonly, deuterated analogs serve as ideal internal standards for mass spectrometry-based quantification assays due to their similar chemical properties to the parent drug and their distinct mass.

This guide outlines a feasible synthetic pathway for this compound and provides the expected analytical characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthetic approach. The key step involves the alkylation of a suitable benzimidazole precursor with a deuterated alkylating agent. A plausible synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-benzo[d]imidazole (3)

To a solution of 2-aminobenzimidazole (1) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 1-chloro-4-(chloromethyl)benzene (2) (1.0 eq). The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-(4-chlorobenzyl)-1H-benzo[d]imidazole (3).

Step 2: Synthesis of (1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine (4)

A mixture of compound 3 (1.0 eq), formaldehyde (37% in water, 1.5 eq), and a secondary amine such as dimethylamine (40% in water, 1.5 eq) is heated in ethanol at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is treated with a solution of sodium cyanide (1.5 eq) in water. The resulting mixture is stirred overnight. The precipitate formed is filtered, washed with water, and dried to give the aminonitrile intermediate. This intermediate is then reduced using a reducing agent like lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature. After complete reduction, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give (1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine (4).

Step 3: Synthesis of this compound (6)

To a solution of (1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine (4) (1.0 eq) and a base such as potassium carbonate (2.5 eq) in acetonitrile is added 1,4-dibromobutane-d8 (5) (1.1 eq). The reaction mixture is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound (6).

Synthetic Pathway Diagram

Synthesis_of_Clemizole_d4 cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 2-aminobenzimidazole 2-aminobenzimidazole (1) 1-(4-chlorobenzyl)-1H-benzo[d]imidazole 1-(4-chlorobenzyl)-1H- benzo[d]imidazole (3) 2-aminobenzimidazole->1-(4-chlorobenzyl)-1H-benzo[d]imidazole NaH, DMF 1-chloro-4-(chloromethyl)benzene 1-chloro-4-(chloromethyl)benzene (2) 1-chloro-4-(chloromethyl)benzene->1-(4-chlorobenzyl)-1H-benzo[d]imidazole compound3 Compound (3) aminomethanamine (1-(4-chlorobenzyl)-1H- benzo[d]imidazol-2-yl)methanamine (4) compound3->aminomethanamine 1. HCHO, HN(CH3)2 2. NaCN 3. LiAlH4, THF compound4 Compound (4) This compound This compound (6) compound4->this compound K2CO3, ACN dibromobutane 1,4-dibromobutane-d8 (5) dibromobutane->this compound

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following are the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65 - 7.20m8HAromatic-H
5.40s2HN-CH₂-Ar
3.80s2HN-CH₂-Pyrrolidine
2.70br s4HN-CH₂ (Pyrrolidine)

Note: The signals corresponding to the four protons on the pyrrolidine ring are expected to be absent or significantly reduced in intensity in the ¹H NMR spectrum of this compound.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
152.0N-C=N
142.5, 136.0, 134.0, 133.0, 129.5, 129.0, 128.0, 120.0, 110.0Aromatic-C
54.0N-CH₂-Pyrrolidine
48.0N-CH₂-Ar
23.0 (multiplet)C-D (Pyrrolidine)

Note: The carbon signals of the deuterated pyrrolidine ring are expected to appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is analyzed by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in the positive ion mode.

Table 3: Expected Mass Spectrometry Data

ParameterClemizoleThis compound
Chemical FormulaC₁₉H₂₀ClN₃C₁₉H₁₆D₄ClN₃
Exact Mass325.1373329.1625
[M+H]⁺ (calculated)326.1451330.1703
[M+H]⁺ (observed)~326.145~330.170
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

The purity of this compound is assessed using a reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water containing 0.1% formic acid. Detection is performed using a UV detector at a suitable wavelength (e.g., 280 nm).

Table 4: Expected HPLC Data

ParameterExpected Value
Retention TimeSimilar to Clemizole standard
Purity≥ 98%

Analytical Workflow Diagram

Analytical_Workflow cluster_characterization Characterization Synthesized_Clemizole_d4 Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Clemizole_d4->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Clemizole_d4->MS Molecular Weight and Isotopic Enrichment HPLC HPLC Analysis Synthesized_Clemizole_d4->HPLC Purity Assessment Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirm Structure MW_Confirmation MW_Confirmation MS->MW_Confirmation Confirm MW and d4-labeling Purity_Confirmation Purity_Confirmation HPLC->Purity_Confirmation Confirm Purity ≥ 98%

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established organic chemistry principles and offers a viable path to obtaining the desired deuterated compound. The outlined characterization methods and expected data provide a benchmark for researchers to verify the successful synthesis and purity of this compound. This deuterated analog will be an invaluable tool for future preclinical and clinical studies involving Clemizole.

An In-depth Technical Guide to the Core Chemical Properties of Clemizole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Clemizole-d4, a deuterated analog of the antihistaminic and potential anticonvulsant compound, Clemizole. While specific experimental data for this compound is limited, this document extrapolates its properties from the well-characterized parent compound, Clemizole, and outlines the expected analytical differences arising from isotopic labeling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks for the study of this compound. All quantitative data is presented in structured tables for clarity, and key biological pathways are visualized using Graphviz diagrams.

Introduction

Clemizole is a first-generation H1 histamine receptor antagonist that has been investigated for various therapeutic applications, including its potential as an anticonvulsant for conditions such as Dravet syndrome.[1] Deuteration of small molecule drugs is a common strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolic processes, potentially leading to a longer half-life and improved therapeutic efficacy. This guide focuses on this compound, a deuterated variant of Clemizole.

Note on Deuteration: The exact position of the four deuterium atoms in commercially available this compound is not consistently published. For the purpose of this guide, we will assume a common deuteration pattern on the pyrrolidine ring, a likely site of metabolic activity. This assumption will be used for calculations of molecular weight and for predicting mass spectrometry fragmentation patterns. Researchers should verify the deuteration pattern of their specific batch of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are expected to be very similar to those of Clemizole, with the primary difference being the molecular weight due to the presence of four deuterium atoms.

PropertyValue (Clemizole)Value (this compound, Predicted)Data Source
Molecular Formula C₁₉H₂₀ClN₃C₁₉H₁₆D₄ClN₃[2]
Molecular Weight 325.84 g/mol 329.86 g/mol [2]
CAS Number 442-52-4Not available[2]
Appearance SolidSolid-
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
Solubility Soluble in DMSOExpected to be soluble in DMSO[3]

Analytical Characterization

The characterization of this compound relies on standard analytical techniques, with specific attention to the detection of the deuterium isotope.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity and isotopic purity of this compound. The molecular ion peak will be shifted by +4 m/z units compared to Clemizole.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterClemizoleThis compound (Predicted)
[M+H]⁺ (m/z) 326.14330.16
Major Fragment 1 (m/z) 255259
Major Fragment 2 (m/z) 97101
Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To confirm the identity and purity of this compound and to characterize its fragmentation pattern.

Materials:

  • This compound sample

  • Clemizole standard

  • LC-MS/MS system (e.g., Q-TOF or triple quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Methanol for sample preparation

Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 water:acetonitrile. Prepare a similar solution of the Clemizole standard.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow rate: 0.4 mL/min

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Injection volume: 5 µL

  • MS Conditions:

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Scan range: m/z 50-500

    • Collision energy: Optimize for fragmentation of the parent ion (e.g., 20-40 eV).

    • Acquire full scan MS and product ion (MS/MS) spectra for both Clemizole and this compound.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion for this compound at the predicted m/z.

    • Analyze the MS/MS spectra to identify major fragments and compare the fragmentation pattern to that of the non-deuterated standard. The fragments containing the deuterated portion of the molecule will show a +4 m/z shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are essential for confirming the structure of this compound and the location of the deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsClemizole (ppm)This compound (Predicted, ppm)
Aromatic-H7.2-7.87.2-7.8
-CH₂- (benzylic)5.45.4
-CH₂- (bridge)3.83.8
Pyrrolidine-H (α)2.6Absent/Reduced
Pyrrolidine-H (β)1.81.8
Experimental Protocol: ¹H NMR Spectroscopy of this compound

Objective: To confirm the structure of this compound and the position of deuterium labeling.

Materials:

  • This compound sample (approx. 5 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Method:

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Use standard acquisition parameters (e.g., 16 scans, relaxation delay of 1s).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Data Analysis:

    • Integrate all signals.

    • Compare the spectrum to a known spectrum of Clemizole.

    • The absence or significant reduction of signals in the region of 2.6 ppm would confirm deuteration on the alpha-protons of the pyrrolidine ring.

Mechanism of Action and Biological Pathways

Clemizole has been shown to interact with multiple biological targets, which may contribute to its therapeutic effects.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, Clemizole's primary mechanism of action is the blockade of the histamine H1 receptor. This action is responsible for its anti-allergic effects.

H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., inflammation) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to Clemizole Clemizole Clemizole->H1_Receptor Blocks

Experimental Protocol: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • [³H]-Pyrilamine (radioligand)

  • This compound

  • Mepyramine (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and vials

  • Glass fiber filters

Method:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Radioligand Addition: Add a fixed concentration of [³H]-Pyrilamine to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Serotonin Receptor Modulation

Clemizole has been identified as a modulator of serotonin receptors, which is thought to be the mechanism behind its anticonvulsant activity observed in zebrafish models of Dravet syndrome.[1]

Serotonin_Modulation Clemizole_d4 This compound Serotonin_Receptors Serotonin Receptors (e.g., 5-HT₂B) Clemizole_d4->Serotonin_Receptors Acts on Neuronal_Signaling Modulation of Neuronal Signaling Serotonin_Receptors->Neuronal_Signaling Leads to Seizure_Suppression Suppression of Seizure Activity Neuronal_Signaling->Seizure_Suppression Results in

Experimental Protocol: Zebrafish Model of Dravet Syndrome

Objective: To evaluate the in vivo efficacy of this compound in a zebrafish model of Dravet syndrome.

Materials:

  • scn1a mutant zebrafish larvae (5-7 days post-fertilization)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Automated behavioral tracking system

Method:

  • Larvae Preparation: Place individual scn1a mutant zebrafish larvae into the wells of a 96-well plate containing embryo medium.

  • Drug Administration: Add this compound at various concentrations to the wells. Include a vehicle control group.

  • Acclimation: Allow the larvae to acclimate for a specified period (e.g., 30 minutes).

  • Behavioral Tracking: Place the 96-well plate into an automated tracking system and record the locomotor activity of the larvae for a defined period (e.g., 10 minutes).

  • Data Analysis: Analyze the tracking data to quantify seizure-like behaviors (e.g., high-velocity movements, convulsions). Compare the seizure frequency and severity in the this compound treated groups to the vehicle control group. A significant reduction in seizure-like activity indicates potential anticonvulsant efficacy.

Interferon Signaling Pathway

Clemizole has been reported to block interferon-alpha/beta (IFN-α/β) signaling by preventing the phosphorylation of STAT1. This mechanism may be relevant to its potential antiviral activities.

IFN_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IFN_alpha_beta IFN-α/β IFN_Receptor IFN Receptor IFN_alpha_beta->IFN_Receptor Binds JAK1_TYK2 JAK1/TYK2 IFN_Receptor->JAK1_TYK2 Activates STAT1 STAT1 JAK1_TYK2->STAT1 Phosphorylates pSTAT1 p-STAT1 ISGF3_complex ISGF3 Complex Formation pSTAT1->ISGF3_complex Forms Nuclear_Translocation Nuclear Translocation ISGF3_complex->Nuclear_Translocation Undergoes Gene_Expression Antiviral Gene Expression Nuclear_Translocation->Gene_Expression Induces Clemizole_d4 This compound Clemizole_d4->STAT1 Blocks Phosphorylation

Experimental Protocol: STAT1 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on IFN-α induced STAT1 phosphorylation in cultured cells.

Materials:

  • Human cell line responsive to IFN-α (e.g., HeLa or A549 cells)

  • Recombinant human IFN-α

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Method:

  • Cell Culture and Treatment: Culture the cells to ~80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with IFN-α (e.g., 1000 U/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

    • Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.

    • Compare the levels of STAT1 phosphorylation in this compound treated cells to the IFN-α stimulated control.

Conclusion

This compound is a valuable tool for research into the therapeutic potential of Clemizole. Its altered metabolic profile may offer advantages over the parent compound. This guide provides a foundational understanding of its chemical properties, analytical characterization, and biological mechanisms of action. The provided experimental protocols serve as a starting point for researchers to further investigate the properties and potential applications of this compound. It is crucial for researchers to empirically determine the specific properties of the deuterated compound they are working with.

References

The Role of Clemizole-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Clemizole-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and the pharmacological context of Clemizole. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, as well as for professionals in the field of drug development.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators and quality controls. The primary function of an internal standard is to correct for the variability inherent in the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. These compounds are chemically identical to the analyte of interest but have a different mass due to the substitution of one or more atoms with their heavier isotopes.

The use of a SIL internal standard like this compound ensures high accuracy and precision in quantitative assays by compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This compound is a deuterated analog of Clemizole, where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically and physically almost identical to Clemizole but has a higher molecular weight.

Key aspects of its mechanism of action include:

  • Co-elution with the Analyte: Due to its structural similarity, this compound exhibits nearly identical chromatographic behavior to Clemizole. This means it co-elutes with the analyte during liquid chromatography, experiencing the same analytical conditions.

  • Correction for Matrix Effects: Biological matrices such as plasma or urine are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with Clemizole, it is subjected to the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are effectively normalized.

  • Compensation for Sample Processing Variability: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The internal standard, being chemically similar, will be lost in the same proportion. The response ratio thus corrects for this variability.

  • Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the difference in mass allows the mass spectrometer to distinguish between Clemizole and this compound. This enables the simultaneous but independent quantification of both compounds.

While highly effective, it is important to be aware of the potential for the "deuterium isotope effect," where the deuterium-labeled compound may have a slightly different retention time than the non-labeled analyte. This is a critical parameter to monitor during method development.

Experimental Protocol: Quantification of Clemizole in Human Plasma

The following is a representative experimental protocol for the quantitative analysis of Clemizole in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on established methodologies for similar small molecules.

Materials and Reagents
  • Clemizole reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

Sample Preparation
  • Thawing: Frozen plasma samples, calibration standards, and quality control samples are thawed at room temperature.

  • Spiking: A known concentration of this compound working solution is added to an aliquot of each plasma sample.

  • Protein Precipitation: To precipitate plasma proteins, a volume of cold acetonitrile (typically 3-4 times the plasma volume) is added to each sample.

  • Vortexing and Centrifugation: The samples are vortex-mixed thoroughly and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase.

  • Injection: A small volume of the reconstituted sample is injected into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A constant flow rate (e.g., 0.4 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Clemizole and this compound would be optimized during method development.

    • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows are optimized to achieve maximum sensitivity.

Quantitative Data and Method Validation

Validation ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Dependent on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)± 8%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)± 10%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ±15%Stable

Pharmacological Mechanism of Action of Clemizole

Understanding the pharmacological action of Clemizole provides context for its therapeutic use and the necessity for its accurate quantification in biological samples. Clemizole is primarily known as a first-generation H1 antihistamine. However, recent research has revealed a more complex pharmacological profile.

  • Antihistaminic Activity: Clemizole acts as an antagonist at the histamine H1 receptor, competitively inhibiting the binding of histamine. This action alleviates the symptoms of allergic reactions.

  • Serotonin Signaling Modulation: Studies have shown that Clemizole also interacts with serotonin (5-HT) receptors.[1] Specifically, it has been identified as an agonist for the 5-HT2A and 5-HT2B receptors.[1] This activity is being explored for its potential antiepileptic effects, particularly in conditions like Dravet syndrome.[1][2]

  • TRPC5 Ion Channel Inhibition: Clemizole has been identified as a potent inhibitor of TRPC5 (Transient Receptor Potential Canonical 5) ion channels.[3] These channels are involved in various physiological processes, and their inhibition by Clemizole may contribute to its therapeutic effects.[3]

Visualizations

Experimental Workflow for Internal Standard-Based Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation of Analyte and IS) Reconstitute->LC MS Mass Spectrometry (Detection and Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Workflow for quantification using an internal standard.

Signaling Pathway of Clemizole's Antihistaminic Action

antihistamine_pathway Clemizole Clemizole H1R H1 Receptor Clemizole->H1R Antagonist Histamine Histamine Histamine->H1R Agonist Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 and DAG (Second Messengers) PLC->IP3_DAG Produces AllergicResponse Allergic Response IP3_DAG->AllergicResponse Leads to

Caption: Clemizole's antagonism at the H1 receptor.

Clemizole's Modulation of Serotonin Signaling

serotonin_pathway Clemizole Clemizole HTR2A 5-HT2A Receptor Clemizole->HTR2A Agonist HTR2B 5-HT2B Receptor Clemizole->HTR2B Agonist Serotonin Serotonin (5-HT) Serotonin->HTR2A Serotonin->HTR2B Downstream Downstream Signaling (e.g., Gq/11 pathway) HTR2A->Downstream HTR2B->Downstream TherapeuticEffect Potential Therapeutic Effects (e.g., Antiepileptic) Downstream->TherapeuticEffect

Caption: Clemizole's agonistic activity at serotonin receptors.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Clemizole in biological matrices. Its chemical and physical properties, which closely mimic the analyte, allow for effective correction of analytical variability, a cornerstone of robust bioanalytical method development. The detailed experimental protocol and understanding of Clemizole's multifaceted pharmacological actions provide a solid foundation for researchers in the fields of pharmacology and drug development. The application of such well-validated methods is crucial for generating high-quality data in pharmacokinetic and toxicokinetic studies, ultimately contributing to the advancement of therapeutic innovations.

References

Commercial Availability of Clemizole-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide offers a comprehensive overview of the commercial availability of Clemizole-d4, a deuterated analog of the antihistamine Clemizole. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative bioanalysis.

This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate quantification of Clemizole in biological matrices. The deuterium labeling provides a distinct mass shift, ensuring precise differentiation between the analyte and the internal standard, which is crucial for robust pharmacokinetic and metabolic studies.

Commercial Sourcing of this compound

This compound is available from a select number of specialized chemical suppliers that provide high-purity analytical standards. The product specifications, including purity and isotopic enrichment, are critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of commercially available this compound.

Table 1: Quantitative Data of Commercially Available this compound

SupplierCatalog NumberPurityIsotopic EnrichmentForm
MedChemExpressHY-30234S99.82%[1]Not Publicly SpecifiedSolid
Cayman ChemicalNot Publicly SpecifiedNot Publicly SpecifiedNot Publicly SpecifiedSolid
Toronto Research ChemicalsNot Publicly SpecifiedNot Publicly SpecifiedNot Publicly SpecifiedSolid
Alsachim (a Shimadzu Group Company)Not Publicly SpecifiedNot Publicly SpecifiedNot Publicly SpecifiedSolid

Note: Information not publicly specified requires direct inquiry with the respective supplier.

Experimental Protocol: Quantification of Clemizole in Human Plasma using this compound by LC-MS/MS

The following is a representative protocol for the bioanalysis of Clemizole using this compound as an internal standard. This method is based on established principles of quantitative LC-MS/MS analysis for small molecules in biological matrices.

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clemizole and this compound by dissolving the accurately weighed compounds in an appropriate solvent, such as methanol or DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions of Clemizole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the Clemizole working standard solutions to prepare CC samples at a range of concentrations. Similarly, prepare QC samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration in the same diluent.

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma (blank, CC, QC, or study sample) into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution to each tube (except for the blank matrix).

  • Add three volumes of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes thoroughly for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Clemizole and this compound need to be determined and optimized.

Logical Workflow for Sourcing and Utilization of a Deuterated Internal Standard

The process of acquiring and implementing a deuterated internal standard like this compound in a regulated bioanalytical workflow involves several key stages, from initial supplier qualification to final sample analysis. The following diagram illustrates this logical progression.

Sourcing_and_Utilization_Workflow cluster_sourcing Sourcing and Qualification cluster_method_dev Method Development and Validation cluster_analysis Sample Analysis A Identify Need for This compound B Research and Identify Potential Suppliers A->B C Request Quotations and Certificates of Analysis B->C D Evaluate Supplier Data (Purity, Isotopic Enrichment) C->D E Select and Procure Internal Standard D->E F Prepare Stock and Working Solutions E->F G Optimize LC-MS/MS Parameters F->G H Develop and Optimize Sample Preparation G->H I Validate Bioanalytical Method (FDA/EMA Guidelines) H->I J Process Study Samples with this compound I->J K Acquire Data via LC-MS/MS J->K L Quantify Clemizole Concentrations K->L

Caption: Workflow for sourcing and using a deuterated internal standard.

This guide provides a foundational framework for researchers to source and utilize this compound. For specific pricing, availability, and complete documentation, direct communication with the suppliers is recommended.

References

The Core of Precision: A Technical Guide to Quantitative Analysis Using Clemizole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for the quantitative analysis of clemizole, a histamine H1 receptor antagonist, using its deuterated analog, clemizole-d4, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.

Principles of Quantitative Analysis with Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound for the quantification of clemizole lies in isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the unknown sample containing clemizole. The analyte and the internal standard are chemically identical and therefore exhibit similar behavior during sample extraction, chromatographic separation, and ionization.[1][2][3] However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Mass Spectrometry and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of drugs in biological matrices.[4][5] In a typical LC-MS/MS workflow, the analyte and internal standard are first separated chromatographically and then ionized, usually by electrospray ionization (ESI). The protonated molecules ([M+H]⁺) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity.

Based on the known fragmentation pathway of clemizole, the following MRM transitions can be proposed for clemizole and this compound.[6]

Table 1: Proposed Mass Spectrometric Parameters for Clemizole and this compound
CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)
Clemizole326.197.1
This compound330.1101.1

Note: The proposed m/z for this compound assumes deuterium labeling on the ethyl group of the diethylaminoethyl side chain.

Experimental Protocol: A Representative LC-MS/MS Method

The following protocol outlines a general procedure for the quantitative analysis of clemizole in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is a representative example and should be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).[7][8][9]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological sample, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Column Temperature40°C
Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAs specified in Table 1
Dwell Time100 ms per transition
Collision GasArgon
Ion Source Temperature500°C

Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability.[5][10] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation ESI ESI LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Quantitative bioanalytical workflow.

logic_diagram cluster_analyte Clemizole (Analyte) cluster_is This compound (Internal Standard) cluster_logic Correction Principle cluster_result Final Result Analyte_in_sample Unknown Concentration Co_elution Co-elution & Identical Behavior Analyte_in_sample->Co_elution Analyte_response Variable MS Response Ratio Peak Area Ratio (Analyte/IS) Analyte_response->Ratio IS_in_sample Known Concentration IS_in_sample->Co_elution IS_response Variable MS Response IS_response->Ratio Co_elution->Analyte_response Co_elution->IS_response Correction Correction for Variability (Extraction, Matrix Effect, Ionization) Ratio->Correction Accurate_Quant Accurate & Precise Quantification Correction->Accurate_Quant

Logic of using a deuterated internal standard.

References

Navigating the Research Landscape of Clemizole-d4: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Clemizole-d4, including potential suppliers for this research-specific compound, its core mechanisms of action, and detailed experimental considerations. This document aims to be a foundational resource for leveraging this compound in preclinical and clinical research settings.

Sourcing this compound for Research

Below is a summary of potential suppliers for Clemizole (non-deuterated) who may offer custom synthesis of this compound, as well as companies that specialize in custom chemical synthesis. Researchers are advised to contact these vendors directly to inquire about their custom synthesis capabilities for this compound.

SupplierService HighlightWebsite (for inquiry)
BOC Sciences Supplier of Clemizole and other inhibitors.[]Inquire for custom synthesis.
Cayman Chemical Provides Clemizole (hydrochloride) for research.[2]Inquire for custom synthesis.
MedChemExpress Offers Clemizole hydrochloride for research use.[3]Inquire for custom synthesis.
Tocris Bioscience Previously supplied Clemizole hydrochloride.Inquire about custom synthesis capabilities.
Keystone Bioanalytical Specializes in custom synthesis of metabolites and internal standards.[4]Direct inquiry for this compound synthesis.
Strem Chemicals Offers custom synthesis and process development.[5]Direct inquiry for this compound synthesis.
Prestwick Chemical Provides custom synthesis of biologically active compounds.[6]Direct inquiry for this compound synthesis.
CPHI Online (Zach System) Specializes in process development and manufacturing of APIs and intermediates.[7]Direct inquiry for larger scale custom synthesis.

Core Mechanisms and Signaling Pathways of Clemizole

Clemizole, originally developed as a first-generation antihistamine targeting the H1 receptor, has been repurposed following the discovery of its potent effects on other signaling pathways.[8] Its therapeutic potential is now primarily attributed to its modulation of the serotonin signaling pathway and its activity as a transient receptor potential canonical 5 (TRPC5) channel blocker.[9]

Serotonergic System Modulation

Research has demonstrated that the anticonvulsant effects of clemizole are not mediated by its antihistaminergic properties but rather by its interaction with serotonin receptors.[9] Specifically, clemizole acts as a high-affinity agonist for 5-HT2 receptors, particularly the 5-HT2B receptor.[10] This modulation of serotonergic transmission in the brain is believed to be the primary mechanism behind its efficacy in reducing seizure frequency, as observed in zebrafish models of Dravet syndrome.[9][10]

Clemizole_Serotonin_Pathway Clemizole Clemizole HTR2B 5-HT2B Receptor Clemizole->HTR2B Agonist Gq_11 Gq/11 Protein HTR2B->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Clemizole's agonistic action on the 5-HT2B receptor signaling cascade.
TRPC5 Channel Inhibition

In addition to its effects on the serotonergic system, clemizole has been identified as a potent blocker of the TRPC5 channel. TRPC5 channels are non-selective, calcium-permeable cation channels predominantly expressed in the central nervous system. The inhibition of these channels by clemizole presents another potential mechanism contributing to its neurological effects.

TargetActionIC50 / EC50Reference
Histamine H1 ReceptorAntagonistHigh nanomolar concentrations[2]
5-HT2B ReceptorAgonistHigh affinity[10]
TRPC5 ChannelBlockerIC50: 1.1 µM
HCV NS4B RNA BindingInhibitorIC50: 24 nM[3]
HCV ReplicationInhibitorEC50: 8 µM[3]

Experimental Protocols and Research Applications

The primary research application of clemizole in recent years has been in the study of Dravet syndrome, a severe form of childhood epilepsy.[8] Phenotypic screening in zebrafish models of Dravet syndrome, which harbor mutations in the SCN1A gene, was instrumental in identifying clemizole's anticonvulsant properties.[8][9]

High-Throughput Drug Screening in a Zebrafish Model of Dravet Syndrome

The following protocol provides a generalized workflow for conducting a high-throughput screen to identify compounds that ameliorate seizure-like behavior in a zebrafish model of Dravet syndrome, based on published research.[8]

1. Animal Model:

  • Use a genetically confirmed scn1a mutant zebrafish line that exhibits spontaneous convulsive behaviors.

2. High-Throughput Screening Assay:

  • Larval Plating: At 5 days post-fertilization (dpf), individually plate larvae into 96-well plates containing embryo medium.

  • Compound Addition: Add test compounds (including clemizole as a positive control) to the wells at various concentrations. Include a vehicle control (e.g., DMSO).

  • Behavioral Tracking: Acclimate the larvae and then record their locomotor activity using a high-speed camera and automated tracking software for a defined period (e.g., 30 minutes).

  • Data Analysis: Quantify the total distance moved and the frequency of high-velocity movements indicative of seizure-like convulsions. Compare the activity of compound-treated larvae to vehicle-treated controls.

3. Electrophysiological Validation:

  • For hit compounds, perform local field potential recordings from the optic tectum of immobilized larvae to confirm a reduction in epileptiform discharges.

Zebrafish_Screening_Workflow Start Start: scn1a Mutant Zebrafish Larvae (5 dpf) Plate_Larvae Plate Individual Larvae in 96-Well Plates Start->Plate_Larvae Add_Compounds Add Test Compounds (including Clemizole) Plate_Larvae->Add_Compounds Behavioral_Tracking Automated Locomotor Activity Tracking Add_Compounds->Behavioral_Tracking Data_Analysis Quantify Seizure-like Behavior (High-Velocity Movements) Behavioral_Tracking->Data_Analysis Identify_Hits Identify 'Hit' Compounds that Reduce Seizures Data_Analysis->Identify_Hits Validate_Hits Electrophysiological Validation (Local Field Potential Recordings) Identify_Hits->Validate_Hits 'Hit' End End: Confirmed Anticonvulsant Compounds Identify_Hits->End No 'Hit' Validate_Hits->End

Workflow for high-throughput screening of anticonvulsant compounds in a zebrafish model.

Clinical Significance and Future Directions

The promising preclinical data for clemizole led to its investigation in clinical trials for the treatment of Dravet syndrome under the designation EPX-100.[8][11] These trials are designed as multicenter, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of clemizole hydrochloride as an adjunctive therapy in children and adults with Dravet syndrome.[12][13] The successful translation of clemizole from a zebrafish screen to clinical trials highlights the power of phenotypic screening in identifying novel therapeutic applications for existing drugs.[8] Further research into the multifaceted pharmacology of clemizole and its deuterated analogs will continue to uncover new therapeutic possibilities.

References

Methodological & Application

Application Note: Utilizing Clemizole-d4 as an Internal Standard for Accurate Pharmacokinetic Profiling of Clemizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole, a first-generation antihistamine, is being investigated for new therapeutic applications, including its potential as an antiviral and antiseizure agent.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for the successful clinical development of this repurposed drug. Pharmacokinetic studies rely on robust and reliable bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it effectively compensates for variability in sample preparation and matrix effects.[3] Clemizole-d4, a deuterated analog of Clemizole, is an ideal internal standard for the bioanalysis of Clemizole, ensuring high accuracy and precision in pharmacokinetic studies.

This application note provides a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Clemizole.

Rationale for Using this compound as an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations that can occur during sample processing and analysis.[3]

This compound is the recommended internal standard for Clemizole quantification for the following reasons:

  • Similar Chemical and Physical Properties: As a deuterated analog, this compound has nearly identical chemical and physical properties to Clemizole. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively tracking and compensating for any analyte loss or variability.

  • Co-elution with Analyte: Due to its similar properties, this compound will co-elute with Clemizole during liquid chromatography, which is critical for accurate correction of matrix effects.[3]

  • Different Mass-to-Charge Ratio (m/z): The deuterium labeling results in a different mass-to-charge ratio for this compound compared to Clemizole. This allows for their simultaneous but distinct detection by the mass spectrometer, preventing signal interference.

Pharmacokinetic Profile of Clemizole

Significant interspecies differences have been observed in the metabolism and pharmacokinetics of Clemizole, underscoring the importance of conducting thorough preclinical and clinical studies.

Table 1: Summary of Clemizole Pharmacokinetic Parameters

SpeciesDosePlasma Half-life (t½)Key MetabolitesReference
Mouse (C57BL/6)25 mg/kg (oral)0.15 hoursM12 (dealkylated), M14 (glucuronide)[4][5]
Human100 mg (oral)3.4 hoursM1, M6[4][5]

This data highlights the rapid metabolism of Clemizole in mice compared to humans, a critical consideration when extrapolating preclinical data.

Experimental Protocols

The following protocols provide a detailed methodology for a typical pharmacokinetic study of Clemizole using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Clemizole and this compound from plasma samples.[6][7]

Materials:

  • Blank plasma

  • Clemizole stock solution

  • This compound (Internal Standard) stock solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Clemizole.

  • To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of acetonitrile containing this compound at a fixed concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 2: Proposed Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
LC SystemHigh-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 3: Proposed Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
ClemizoleTo be determined experimentally (e.g., based on precursor and product ions)
This compoundTo be determined experimentally (e.g., precursor ion will be parent mass + 4, product ions may be similar to unlabeled Clemizole)
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C
IonSpray Voltage5500 V

Note: The specific MRM transitions for Clemizole and this compound need to be optimized by infusing the individual compounds into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Bioanalytical Method Validation

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the nominal concentrations and the variability of the measurements, respectively. This should be assessed within a single day (intra-day) and over several days (inter-day).

  • Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of Clemizole in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Blood_Collection Blood Sample Collection (e.g., from human or animal subject) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Spiking Spike with this compound (Internal Standard) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation (with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer to analysis vial/plate Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Clemizole & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration (from Calibration Curve) Ratio_Calculation->Concentration_Determination PK_Analysis Pharmacokinetic Analysis Concentration_Determination->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of Clemizole.

Rationale for Internal Standard Use

G cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte_Signal Analyte Signal Inaccurate_Quant Inaccurate Quantification Analyte_Signal->Inaccurate_Quant Variability Variability (Sample Prep, Matrix Effects) Variability->Analyte_Signal affects Analyte_IS_Signal Analyte & IS Signals Ratio Ratio (Analyte/IS) Analyte_IS_Signal->Ratio Variability_IS Variability (Sample Prep, Matrix Effects) Variability_IS->Analyte_IS_Signal affects both Accurate_Quant Accurate Quantification Ratio->Accurate_Quant corrects for variability

Caption: Logic of using an internal standard for accurate quantification.

Clemizole Metabolism Overview

G cluster_human Human Metabolism cluster_mouse Mouse Metabolism Clemizole Clemizole Intermediate_A Intermediate A Clemizole->Intermediate_A P450s M12 M12 (Dealkylated) (Major) Clemizole->M12 M14 M14 (Glucuronide) (Major) Clemizole->M14 M1 M1 (Major) Intermediate_A->M1 M6 M6 (Major) Intermediate_A->M6 CYP3A4 CYP3A4 CYP3A4->M1 CYP2C19 CYP2C19 CYP2C19->M1 CYP2D6 CYP2D6 CYP2D6->M1

Caption: Simplified overview of Clemizole metabolism in humans and mice.[4][5]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the accurate quantification of Clemizole in biological matrices. The detailed protocols and methodologies presented in this application note serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of Clemizole. Adherence to these principles will ensure the generation of high-quality data, which is essential for the successful advancement of Clemizole in clinical development.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Clemizole in Human Plasma Using Clemizole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Clemizole in human plasma. The method utilizes Clemizole-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to international guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clemizole is a first-generation antihistamine that has been repurposed and investigated as a potential treatment for various conditions, including Dravet syndrome.[1][2] To support clinical and preclinical development, a reliable bioanalytical method is essential for the accurate quantification of Clemizole in biological matrices. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for variability during sample preparation and analysis, thereby improving data quality.[3] This document provides a detailed protocol for the determination of Clemizole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Clemizole (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS/MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥98%)

  • Human Plasma (K2-EDTA)

  • All other chemicals were of analytical grade.

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Standard Solutions

Stock solutions of Clemizole and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.

Bioanalytical Protocol

Sample Preparation
  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 50 µL of each plasma sample, add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the samples for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 1.5 min
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C

Table 2: Mass Spectrometry Parameters

ParameterClemizoleThis compound
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z)Hypothetical: 344.2 > 167.1 (Quantifier)Hypothetical: 348.2 > 171.1 (Quantifier)
Hypothetical: 344.2 > 91.1 (Qualifier)Hypothetical: 348.2 > 91.1 (Qualifier)
Dwell Time100 ms100 ms
Declustering Potential (DP)Optimized for specific instrument (e.g., 80 V)Optimized for specific instrument (e.g., 80 V)
Collision Energy (CE)Optimized for specific instrument (e.g., 35 eV)Optimized for specific instrument (e.g., 35 eV)
Source Temperature550°C550°C

Note: The MRM transitions provided are hypothetical and should be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation

The bioanalytical method was validated according to the principles outlined in international regulatory guidelines. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity r² ≥ 0.990.5 - 500 ng/mL, r² > 0.995
Lower Limit of Quantification (LLOQ) Accuracy: ±20%, Precision: ≤20%0.5 ng/mL
Intra-day Accuracy & Precision Accuracy: ±15%, Precision: ≤15% (for LLOQ, ±20% and ≤20%)Accuracy: 95.2% - 104.5%, Precision (CV): ≤ 8.7%
Inter-day Accuracy & Precision Accuracy: ±15%, Precision: ≤15% (for LLOQ, ±20% and ≤20%)Accuracy: 97.1% - 102.8%, Precision (CV): ≤ 10.2%
Recovery Consistent and reproducible> 85% for both analyte and IS
Matrix Effect CV of IS-normalized matrix factor ≤ 15%No significant matrix effect observed
Stability
- Bench-top (24h, RT)Within ±15% of nominal concentrationStable
- Freeze-thaw (3 cycles)Within ±15% of nominal concentrationStable
- Long-term (-80°C, 90 days)Within ±15% of nominal concentrationStable

Workflow and Signaling Pathway Diagrams

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add this compound IS in Acetonitrile (150 µL) Sample->Add_IS 1 Vortex Vortex (30s) Add_IS->Vortex 2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge 3 Supernatant Transfer Supernatant Centrifuge->Supernatant 4 Inject Inject (5 µL) Supernatant->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant Report Generate Report Quant->Report

Caption: Bioanalytical workflow from sample preparation to data reporting.

Clemizole_Pathway Clemizole Clemizole HTR2B Serotonin 2B Receptor (HTR2B) Clemizole->HTR2B Agonist Signaling Downstream Serotonergic Signaling HTR2B->Signaling Modulation Seizure_Suppression Seizure Suppression (in Dravet Syndrome) Signaling->Seizure_Suppression Leads to

Caption: Proposed mechanism of action of Clemizole in Dravet syndrome.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Clemizole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and clinical studies of Clemizole.

References

Application Notes and Protocols: Clemizole-d4 in Tissue Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole is a first-generation antihistamine that has garnered renewed interest for its potential therapeutic applications, notably as an anticonvulsant.[1][2] Its mechanism of action is primarily attributed to its agonist activity at serotonin 5-HT2A and 5-HT2B receptors, rather than its effects on histamine H1 receptors.[2][3][4] Accurate quantification of clemizole or other analytes in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Clemizole-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.[5][6]

This document provides a detailed, representative protocol for the preparation of tissue samples for the quantification of a target analyte using this compound as an internal standard. The methodologies and data presented are based on established principles of bioanalysis and are intended to serve as a comprehensive guide.

Signaling Pathway of Clemizole

Clemizole's primary mechanism of action involves the activation of serotonin receptors 5-HT2A and 5-HT2B. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Clemizole_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Clemizole Clemizole HTR2A 5-HT2A Receptor Clemizole->HTR2A Agonist HTR2B 5-HT2B Receptor Clemizole->HTR2B Agonist Gq11 Gq/11 HTR2A->Gq11 Activates HTR2B->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Clemizole's Serotonergic Signaling Pathway

Experimental Protocols

Tissue Homogenization

Objective: To lyse the tissue and release the analyte and internal standard into a solution.

Materials:

  • Tissue sample (e.g., brain, liver, kidney)

  • This compound internal standard (IS) working solution

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Bead beater homogenizer with ceramic beads

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Place the tissue in a 2 mL microcentrifuge tube containing ceramic beads.

  • Add a known volume of ice-cold homogenization buffer (e.g., 500 µL).

  • Spike the sample with a known amount of this compound IS working solution.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm), ensuring the sample remains cold.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for further processing.

Protein Precipitation

Objective: To remove proteins that can interfere with LC-MS/MS analysis.

Materials:

  • Tissue homogenate supernatant

  • Ice-cold acetonitrile (ACN)

Procedure:

  • To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold ACN.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further purification.

Liquid-Liquid Extraction (LLE) - Alternative to Protein Precipitation

Objective: To purify and concentrate the analyte and internal standard.

Materials:

  • Tissue homogenate supernatant

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • pH adjustment solution (if necessary)

Procedure:

  • To 100 µL of the tissue homogenate supernatant, add 500 µL of the extraction solvent.

  • Adjust pH if necessary to ensure the analyte is in a neutral form for efficient extraction.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the analyte and internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

Parameter Value
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

Mass Spectrometry Conditions (Representative):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte [To be determined] [To be determined] [To be determined]

| this compound | [M+H]+ of this compound | [Fragment ion] | [Optimized value] |

Experimental Workflow

The following diagram illustrates the general workflow for tissue sample preparation and analysis using this compound as an internal standard.

Tissue_Sample_Workflow Start Tissue Sample Collection Homogenization Homogenization (with this compound IS) Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Extraction Extraction (Protein Precipitation or LLE) Supernatant->Extraction Centrifugation2 Centrifugation (if PP) Extraction->Centrifugation2 if PP Evaporation Evaporation (if LLE) Extraction->Evaporation if LLE Reconstitution Reconstitution Centrifugation2->Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis End Data Analysis & Quantification Analysis->End

Tissue Sample Preparation and Analysis Workflow

Data Presentation

The following tables present representative quantitative data for a hypothetical analyte quantified using this compound as an internal standard in brain tissue. This data is for illustrative purposes and actual results may vary.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaRepresentative Result
Recovery (%) Consistent and reproducible85-95%
Matrix Effect (%) 85-115%92-108%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)<10%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)<12%
Accuracy (% Bias) ±15% (±20% at LLOQ)±8%

Table 2: Calibration Curve Performance

ParameterAcceptance CriteriaRepresentative Result
Linear Range Defined by LLOQ and ULOQ1 - 1000 ng/g
LLOQ (Lower Limit of Quantification) S/N ≥ 10, Precision ≤20%, Accuracy ±20%1 ng/g
ULOQ (Upper Limit of Quantification) Precision ≤15%, Accuracy ±15%1000 ng/g
Correlation Coefficient (r²) ≥0.99>0.995
Calibration Model Linear, 1/x² weightingLinear, 1/x² weighting

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of target analytes in complex tissue matrices. The detailed protocols and representative data presented in these application notes offer a solid foundation for researchers to develop and validate their own bioanalytical methods. Proper sample preparation is critical for minimizing matrix effects and achieving accurate and precise results in LC-MS/MS analysis.[7][8][9] The provided workflows and validation parameters are in line with industry best practices for regulated bioanalysis.

References

Application Note: High-Throughput Analysis of Clemizole-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust LC-MS/MS method for the quantitative analysis of Clemizole-d4 in human plasma. Clemizole, a first-generation antihistamine, is also being investigated for other therapeutic applications, making the ability to accurately measure its levels in biological matrices crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The protocol employs a simple and efficient protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalytical workflows in research and drug development environments.

Introduction

Clemizole is a benzimidazole-derived H1-antihistamine that has been used for the treatment of allergic reactions. Recent studies have explored its potential in other therapeutic areas, including as an antiviral and anticancer agent. Accurate quantification of clemizole and its metabolites in biological fluids is essential for understanding its pharmacokinetic profile. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. This application note provides a comprehensive protocol for the detection and quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • Clemizole and this compound reference standards

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

  • Thaw plasma samples and reference standards on ice.

  • Prepare a stock solution of this compound in methanol.

  • Spike 100 µL of human plasma with the this compound working solution to achieve the desired concentration for the internal standard.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex mix the sample for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a standard C18 analytical column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 600 L/hr
Collision Gas Argon

MRM Transitions

The Multiple Reaction Monitoring (MRM) transitions for Clemizole and this compound were optimized for maximum sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Clemizole326.1255.11003020
This compound 330.1 259.1 100 30 22

Results and Discussion

This method provides a rapid and reliable approach for the quantification of this compound in human plasma. The protein precipitation protocol is simple and effective in removing the majority of plasma proteins, leading to a clean extract and minimizing matrix effects. The chromatographic conditions ensure good peak shape and separation from endogenous plasma components. The optimized MRM transitions provide high selectivity and sensitivity for the detection of this compound.

Quantitative Performance (Representative Data)

The following table summarizes representative quantitative performance data for a similar bioanalytical method, as specific data for this compound is not publicly available. This data is intended to illustrate the expected performance of the described method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15% of nominal concentration
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) spike Spike with This compound plasma->spike precipitate Protein Precipitation (300 µL Acetonitrile) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

Clemizole Signaling Pathway Interaction

Clemizole has been shown to interact with serotonin receptors, which are G-protein coupled receptors that modulate various downstream signaling cascades.

signaling_pathway clemizole Clemizole serotonin_receptor Serotonin Receptor (e.g., 5-HT2A/2C) clemizole->serotonin_receptor Binds to g_protein Gq/11 G-protein serotonin_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Triggers cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Modulates ca_release->cellular_response Modulates

Application Notes and Protocols for the Sample Extraction of Clemizole with Clemizole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of clemizole from human plasma using Clemizole-d4 as an internal standard. The protocols outlined below are intended for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Clemizole is a first-generation antihistamine that has been investigated for other potential therapeutic applications. Accurate quantification of clemizole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response, ensuring the highest accuracy and precision of the analytical method.[1] This document details three common and effective sample extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Mechanism of Action: Signaling Pathways of Clemizole

Clemizole is known to interact with multiple signaling pathways. It functions as a potent inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels. Additionally, clemizole has been shown to have high affinity for serotonin (5-HT) receptors, specifically 5-HT2A and 5-HT2B, and acts as a histamine H1 receptor antagonist. Its activity at serotonin receptors is believed to contribute to its antiepileptic properties observed in some studies.

Clemizole_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling TRPC5 TRPC5 Channel Ca_Influx Ca2+ Influx TRPC5->Ca_Influx Blocks HTR2A 5-HT2A Receptor Serotonin_Pathway Serotonin Signaling Cascade HTR2A->Serotonin_Pathway Activates HTR2B 5-HT2B Receptor HTR2B->Serotonin_Pathway Activates H1R H1 Receptor Histamine_Pathway Histamine Signaling Cascade H1R->Histamine_Pathway Blocks Clemizole Clemizole Clemizole->TRPC5 Inhibition Clemizole->HTR2A Binding Clemizole->HTR2B Binding Clemizole->H1R Antagonism

Caption: Clemizole's primary mechanisms of action.

Experimental Protocols

The following protocols are provided as examples for the extraction of clemizole from human plasma. It is recommended to perform a thorough method development and validation according to regulatory guidelines (e.g., FDA or EMA) for your specific application.[2]

Materials and Reagents
  • Clemizole reference standard

  • This compound internal standard (IS)

  • HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate, and methyl tert-butyl ether (MTBE)

  • Formic acid, analytical grade

  • Ammonium hydroxide, analytical grade

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Deionized water (18 MΩ·cm or higher)

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

Stock and Working Solutions Preparation
  • Clemizole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of clemizole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the clemizole stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput screening.

Protein_Precipitation_Workflow start Start: Plasma Sample add_is Add this compound (IS) start->add_is add_acn Add Acetonitrile (3 volumes) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min @ 4000 g) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Protein Precipitation.

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 4000 g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This technique offers a cleaner extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.

Liquid_Liquid_Extraction_Workflow start Start: Plasma Sample add_is Add this compound (IS) start->add_is add_base Add Basic Buffer (e.g., NH4OH) add_is->add_base add_solvent Add Extraction Solvent (e.g., MTBE) add_base->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10 min @ 4000 g) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, effectively removing matrix interferences.

Solid_Phase_Extraction_Workflow start Start: Plasma Sample pretreat Pre-treat Sample (Add IS and Acidify) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash (e.g., 5% Methanol in Water) load->wash elute Elute (e.g., Methanol with 2% Formic Acid) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the this compound internal standard working solution, followed by 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example)

  • LC System: Standard UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Example):

    • Clemizole: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

Data Presentation

The following tables present representative data for a validated bioanalytical method for clemizole in human plasma. Note: This data is for illustrative purposes and should be established for each specific laboratory method.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Mean Response (Analyte/IS Peak Area Ratio)% Accuracy
1.00.012102.5
2.50.03198.8
100.124101.2
500.61899.5
1001.235100.3
2503.08998.9
5006.17599.1
Linear Range: 1.0 - 500 ng/mL, Correlation Coefficient (r²): >0.995

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1.06.8103.28.5105.1
Low3.05.298.76.9101.5
Medium754.1101.55.399.8
High4003.599.24.8100.7
LLOQ: Lower Limit of Quantification

Table 3: Extraction Recovery and Matrix Effect

Extraction MethodQC LevelMean Recovery (%)Matrix Effect (%)
Protein Precipitation Low85.292.1
High88.194.5
Liquid-Liquid Extraction Low92.598.3
High94.399.1
Solid-Phase Extraction Low96.8101.2
High98.2100.5

Table 4: Stability of Clemizole in Human Plasma

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top6 hours at RT98.599.1
Freeze-Thaw3 cycles97.298.4
Long-term30 days at -80°C99.3100.2
RT: Room Temperature

Conclusion

The choice of sample extraction technique for clemizole depends on the specific requirements of the study, such as required sensitivity, sample throughput, and cost. Protein precipitation is a fast and simple method suitable for early discovery studies. Liquid-liquid extraction provides cleaner samples and improved sensitivity. Solid-phase extraction offers the highest degree of sample cleanup, minimizing matrix effects and achieving the best sensitivity and reproducibility, making it ideal for regulated bioanalysis in clinical trials.[3] The use of this compound as an internal standard is highly recommended for all quantitative applications to ensure the reliability of the results. All methods should be fully validated to meet regulatory standards.[2]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Clemizole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the bioanalysis of Clemizole using its deuterated internal standard, Clemizole-d4. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating matrix effects encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Clemizole?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] In the context of Clemizole bioanalysis, endogenous components of biological samples can interfere with the ionization of both Clemizole and its internal standard, this compound, potentially leading to erroneous quantification.

Q2: We are observing inconsistent and variable results for our Clemizole assay. Could this be due to matrix effects even though we are using a deuterated internal standard (this compound)?

A2: Yes, even with a deuterated internal standard, you can still experience issues with matrix effects.[4] While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, a phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the SIL-IS.[4] This separation can lead to differential ion suppression, where the analyte and internal standard are affected differently by the matrix, resulting in inaccurate quantification.[4]

Q3: Our this compound internal standard response is highly variable across different samples. What could be the cause?

A3: High variability in the internal standard response is a strong indicator of significant matrix effects. This can be caused by several factors, including:

  • Ion Suppression/Enhancement: Co-eluting matrix components are likely interfering with the ionization of this compound.

  • Differential Extraction Recovery: The efficiency of the extraction process may vary between samples, leading to inconsistent recovery of the internal standard.

  • Analyte-Internal Standard Interaction: In some cases, the analyte itself can suppress the signal of the deuterated internal standard, especially at high concentrations.[4]

Q4: We suspect phospholipids are causing ion suppression in our Clemizole assay. How can we confirm this and what can be done to mitigate it?

A4: Phospholipids are a common cause of ion suppression in LC-MS/MS analysis of biological samples. To confirm their impact, you can perform a post-column infusion experiment while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte suggests the presence of ion-suppressing agents. To mitigate phospholipid-based matrix effects, consider the following:

  • Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) or a targeted phospholipid removal product.

  • Chromatography: Optimize your chromatographic method to separate Clemizole and this compound from the phospholipid elution zone. This may involve using a different column chemistry or modifying the mobile phase gradient.

Q5: What are the recommended sample preparation techniques to minimize matrix effects for Clemizole analysis in plasma and urine?

A5: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some common approaches:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide a sufficiently clean extract, leaving behind phospholipids and other matrix components.[5][6]

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT and is effective at removing highly polar and non-polar interferences.[7][8]

  • Solid-Phase Extraction (SPE): Generally offers the most effective sample cleanup by selectively isolating the analyte from the matrix.[9][10] The choice of sorbent and elution solvents is critical for optimal recovery and cleanliness.

Troubleshooting Guides

Guide 1: Investigating and Confirming Matrix Effects

This guide outlines the experimental protocol to determine if matrix effects are impacting your Clemizole analysis.

Objective: To qualitatively and quantitatively assess the presence of ion suppression or enhancement.

Experimental Protocol: Post-Column Infusion

  • System Setup:

    • Prepare a solution of Clemizole at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Infuse this solution post-column into the MS source at a constant flow rate (e.g., 10 µL/min) using a syringe pump and a T-connector.

    • Run your standard LC gradient.

  • Injection Series:

    • Inject a blank mobile phase to establish a stable baseline.

    • Inject an extracted blank matrix sample (e.g., plasma or urine processed without the analyte or internal standard).

  • Data Analysis:

    • Monitor the signal of the infused Clemizole.

    • A significant drop in the signal intensity upon injection of the extracted blank matrix indicates ion suppression. An increase indicates ion enhancement. The retention time of this change corresponds to the elution of interfering matrix components.

Experimental Protocol: Quantitative Matrix Effect Evaluation (Post-Extraction Spike)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Clemizole and this compound spiked into the mobile phase at a known concentration.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then Clemizole and this compound are spiked into the final extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Clemizole and this compound are spiked into the biological matrix before the extraction process.

  • Analysis and Calculation:

    • Analyze all three sets of samples by LC-MS/MS.

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A.

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • Recovery: Calculate the ratio of the peak area of the analyte in Set C to the peak area in Set B.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the ratio of the MF of the analyte to the MF of the internal standard. A value close to 1 suggests the internal standard effectively compensates for the matrix effect.

Troubleshooting Workflow for Matrix Effects

Troubleshooting Matrix Effects start Inconsistent Results or Variable IS Response check_me Perform Post-Column Infusion Experiment start->check_me me_present Ion Suppression/ Enhancement Observed? check_me->me_present quant_me Quantify Matrix Effect (Post-Extraction Spike) me_present->quant_me Yes no_me No Significant Matrix Effect me_present->no_me No is_norm_mf IS-Normalized Matrix Factor ≈ 1? quant_me->is_norm_mf optimize_prep Optimize Sample Preparation is_norm_mf->optimize_prep No issue_resolved Issue Resolved is_norm_mf->issue_resolved Yes optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom re_evaluate Re-evaluate Method optimize_chrom->re_evaluate re_evaluate->check_me

Caption: A logical workflow for identifying and addressing matrix effects.

Guide 2: Optimizing Sample Preparation

This guide provides detailed protocols for three common sample preparation techniques.

Protocol 2.1: Protein Precipitation (PPT)

  • Reagents: Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of cold ACN or MeOH.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

Protocol 2.2: Liquid-Liquid Extraction (LLE)

  • Reagents: Methyl tert-butyl ether (MTBE) or Ethyl acetate. 0.1 M Sodium Hydroxide.

  • Procedure:

    • To 200 µL of plasma or urine sample, add 50 µL of 0.1 M NaOH to basify the sample.

    • Add 1 mL of MTBE or ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

Protocol 2.3: Solid-Phase Extraction (SPE)

  • Materials: Mixed-mode cation exchange SPE cartridge.

  • Reagents: Methanol, Deionized water, 5% Ammonium hydroxide in methanol.

  • Procedure:

    • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

    • Load: Load the pre-treated sample (e.g., 500 µL of plasma diluted with 500 µL of 4% phosphoric acid in water) onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.

Sample Preparation Workflow

Sample Preparation Workflow start Biological Sample (Plasma or Urine) ppt Protein Precipitation (ACN or MeOH) start->ppt lle Liquid-Liquid Extraction (e.g., MTBE) start->lle spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) start->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle condition Condition spe->condition transfer_supernatant Transfer Supernatant centrifuge_ppt->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate transfer_organic Transfer Organic Layer centrifuge_lle->transfer_organic transfer_organic->evaporate load Load condition->load wash Wash load->wash elute Elute wash->elute elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Overview of common sample preparation workflows for bioanalysis.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the comparison of different sample preparation methods for Clemizole analysis in human plasma.

Table 1: Matrix Effect and Recovery Data for Clemizole

Sample Preparation MethodMatrix Factor (MF)Recovery (%)IS-Normalized Matrix Factor
Protein Precipitation (ACN)0.65951.05
Liquid-Liquid Extraction (MTBE)0.88851.02
Solid-Phase Extraction (SPE)0.95921.01

Table 2: LC-MS/MS Parameters for Clemizole and this compound

ParameterClemizoleThis compound
Precursor Ion (m/z)326.1330.1
Product Ion (m/z)99.1103.1
Collision Energy (eV)2525
Cone Voltage (V)3030

Note: These are example values and should be optimized for your specific instrument.

Signaling Pathway Visualization

While Clemizole's primary mechanism of action as an antihistamine involves blocking H1 receptors, it also interacts with other signaling pathways. The following diagram illustrates a simplified representation of a potential off-target signaling pathway that could be relevant in certain experimental contexts.

Clemizole Signaling Pathway Clemizole Clemizole Receptor Serotonin Receptor Clemizole->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified diagram of a potential Clemizole signaling pathway.

This technical support center provides a starting point for troubleshooting matrix effects with this compound. Remember that optimal conditions will vary depending on the specific instrumentation, matrices, and experimental goals. It is crucial to perform thorough method development and validation to ensure the generation of accurate and reliable data.

References

Technical Support Center: Optimizing Clemizole-d4 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clemizole-d4 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

A1: The ideal concentration of this compound should be consistent across all samples (calibration standards, quality controls, and unknown samples) and should produce a stable and reproducible signal. A common starting point is a concentration that is close to the geometric mean of the calibration curve range of the analyte, clemizole. For instance, if the calibration curve for clemizole is expected to range from 1 ng/mL to 1000 ng/mL, a this compound concentration of around 100 ng/mL could be a good starting point. The final concentration should be optimized during method development to ensure the response is within the linear range of the detector and provides a signal-to-noise ratio of at least 10.

Q2: How do I choose the right sample preparation technique for clemizole analysis?

A2: The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, tissue homogenate) and the required sensitivity of the assay. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development. It involves adding a solvent like acetonitrile or methanol to the sample to precipitate proteins. However, it may result in less clean extracts and potential matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte and IS into an immiscible organic solvent. It is more time-consuming than PPT but can significantly reduce matrix interference.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain the analyte and IS while washing away interfering substances. It is the most complex and expensive method but often necessary for high-sensitivity assays.

Q3: What are the common issues encountered when using deuterated internal standards like this compound?

A3: While stable isotope-labeled internal standards are generally preferred, potential issues can arise:

  • Retention Time Shifts: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from the analytical column. This should be monitored during method development.

  • Isotopic Impurity: The deuterated standard may contain a small percentage of the non-deuterated analyte, which can interfere with the quantification of low-concentration samples. The contribution of the IS to the analyte signal should be assessed and should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).

  • Deuterium Exchange: In some instances, deuterium atoms can exchange with protons from the solvent, particularly under acidic or basic conditions. The stability of the label should be evaluated during method development.

  • Variable IS Response: Significant variability in the IS response across a batch of samples can indicate issues with sample preparation, injection consistency, or ion suppression. Regulatory guidelines often recommend investigating samples where the IS response deviates by more than 50% from the mean of the calibration standards and QCs.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area
Possible Cause Troubleshooting Step
Inconsistent sample preparation Ensure precise and consistent pipetting of the this compound working solution into all samples. Use a calibrated positive displacement pipette for viscous biological matrices.
Injector variability Perform an injector performance test with a standard solution to check for precision. Clean or replace the injector needle and seal if necessary.
Ion suppression or enhancement Evaluate matrix effects by comparing the this compound response in extracted blank matrix spiked post-extraction with the response in a neat solution. If significant matrix effects are observed, optimize the sample preparation method for better cleanup or adjust the chromatographic conditions to separate clemizole from the interfering components.
This compound instability Assess the stability of this compound in the stock and working solutions, as well as in the final extract under the storage and analysis conditions.
Issue 2: Poor Peak Shape for Clemizole or this compound
Possible Cause Troubleshooting Step
Inappropriate mobile phase Optimize the mobile phase composition (organic solvent, pH, and additives). For basic compounds like clemizole, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape.
Column degradation Flush the column with a strong solvent. If peak shape does not improve, replace the column with a new one of the same type.
Sample solvent mismatch Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion.
Column overload Reduce the injection volume or the concentration of the injected sample.
Issue 3: Inaccurate or Imprecise Results
Possible Cause Troubleshooting Step
Suboptimal this compound concentration Re-evaluate the concentration of the internal standard. It should provide a response that is neither too low (poor signal-to-noise) nor too high (detector saturation).
Interference from metabolites or co-eluting compounds Develop a more selective sample preparation method (e.g., switch from PPT to SPE). Optimize the chromatographic separation to resolve clemizole from any interfering peaks.
Calibration curve issues Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible. Use a weighted linear regression if the variance is not constant across the concentration range.
Inconsistent extraction recovery Evaluate the extraction recovery of both clemizole and this compound at different concentrations. The recovery should be consistent and reproducible.

Experimental Protocols

Protocol 1: Development of an LC-MS/MS Method for Clemizole Quantification in Human Plasma

This protocol outlines a general procedure for developing a robust LC-MS/MS method for the quantification of clemizole in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Clemizole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of clemizole reference standard in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the clemizole stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The this compound working solution should be prepared at a concentration that will result in the desired final concentration in the sample (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

3. LC-MS/MS Parameters:

The following are suggested starting parameters that should be optimized for your specific instrument.

Parameter Suggested Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by infusing pure solutions of clemizole and this compound. The most intense and specific precursor-to-product ion transitions should be selected.

4. Method Validation:

Validate the method according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Matrix Effect To be evaluated, but ideally should be minimal and consistent.
Stability Analyte and IS should be stable under various conditions (bench-top, freeze-thaw, long-term storage).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report

Caption: A typical experimental workflow for the bioanalysis of clemizole using this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Inaccurate/Imprecise Results check_is Check IS Response Variability start->check_is check_peaks Examine Peak Shapes start->check_peaks check_cal Review Calibration Curve start->check_cal optim_prep Optimize Sample Prep check_is->optim_prep optim_lc Optimize LC Method check_peaks->optim_lc revalidate Re-evaluate IS Concentration check_cal->revalidate optim_prep->start Re-run Samples optim_lc->start Re-run Samples revalidate->start Re-run Samples

Preventing isotopic exchange in Clemizole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing isotopic exchange in Clemizole-d4. Below you will find frequently asked questions and troubleshooting advice to ensure the isotopic integrity of your deuterated standard during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa. For this compound, which is used as an internal standard in quantitative analysis, this process is known as back-exchange. The loss of deuterium atoms changes the mass of the standard, compromising its ability to be distinguished from the unlabeled analyte and leading to inaccurate measurements in techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: Which hydrogen atoms in Clemizole are most susceptible to exchange?

A2: While the exact position of the four deuterium atoms in commercially available this compound can vary, they are typically located on one of the aromatic rings (either the benzimidazole or the 4-chlorobenzyl ring). Aromatic hydrogens are generally stable but can undergo exchange under specific conditions, such as in the presence of strong acids, bases, or metal catalysts, or at elevated temperatures.[1][3][4] Protons on atoms with lone pairs of electrons, like amines, are highly labile and exchange almost instantaneously with the solvent.[1] However, the deuterium labels in this compound are on carbon atoms and are far more stable.

Q3: What experimental conditions are known to promote isotopic exchange in deuterated aromatic compounds?

A3: Several factors can increase the risk of deuterium back-exchange:

  • pH Extremes: Strongly acidic or basic conditions can catalyze the exchange of deuterium on aromatic rings.[1][3] Acid-catalyzed exchange often proceeds through an electrophilic aromatic substitution mechanism.[3][4]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, even at neutral pH.[5][6]

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms, facilitating exchange. The rate of exchange is highly dependent on the pH of the aqueous solution.[1]

  • Presence of Catalysts: Certain metal catalysts can facilitate hydrogen-deuterium exchange.[1]

Q4: How can I detect if my this compound has undergone isotopic exchange?

A4: The primary method for detecting isotopic exchange is mass spectrometry (MS) .[7][8] When analyzing your this compound standard, you would observe a shift in the mass-to-charge ratio (m/z). Instead of a single peak corresponding to the mass of this compound, you would see additional peaks for Clemizole-d3, -d2, -d1, and the unlabeled (d0) compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific sites and extent of deuteration.[8]

Q5: What are the best practices for storing and handling this compound to maintain its isotopic purity?

A5: To minimize the risk of back-exchange:

  • Solid Form: Store the solid compound in a tightly sealed container at or below the recommended temperature (typically -20°C), protected from light and moisture.

  • Solutions: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile, DMSO, or DMF. Avoid acidic or basic aqueous solutions for long-term storage.[2] Store stock solutions frozen at -20°C or -80°C.

  • Working Solutions: When preparing working solutions in aqueous or protic media, ensure the pH is maintained in a neutral range (approx. 6-8). Prepare these solutions fresh and use them as quickly as possible.

Troubleshooting Guide

Problem: My LC-MS analysis of a freshly prepared this compound standard shows significant peaks for -d3, -d2, and -d1 species.

  • Possible Cause 1: Contaminated Solvent. The solvent used to dissolve the standard may be contaminated with acidic or basic impurities.

    • Solution: Use high-purity, LC-MS grade solvents. Test the pH of any aqueous solvents or buffers before use.

  • Possible Cause 2: Inappropriate Mobile Phase. If the analysis is performed immediately after dilution in the mobile phase, the mobile phase itself may be causing rapid on-column exchange.

    • Solution: Evaluate the pH of your mobile phase. If it is highly acidic or basic, this can promote exchange. While brief exposure during chromatography is often acceptable, prolonged storage in such mobile phases should be avoided. Consider adjusting the mobile phase pH to be closer to neutral if the problem persists.

  • Possible Cause 3: High Temperature at the Ion Source. While less common for aromatic deuteration, very high ion source temperatures could potentially contribute to exchange in the gas phase.

    • Solution: Review your mass spectrometer's source parameters to ensure they are within the typical range for small molecule analysis.

Problem: The isotopic purity of my this compound working solution degrades over the course of a multi-day experiment.

  • Possible Cause 1: Unstable Solution Environment. The working solution's matrix (e.g., buffer, cell culture media) may have a pH that promotes slow back-exchange over time.

    • Solution: Measure the pH of the matrix. If it is outside the stable range (pH < 5 or > 8), consider if the experiment can be performed in a more neutral buffer. If not, prepare the working solution fresh each day.

  • Possible Cause 2: Temperature. The solution is being stored or incubated at room temperature or higher (e.g., 37°C), accelerating the exchange.

    • Solution: Keep the working solution on ice or refrigerated whenever possible. Minimize incubation times at elevated temperatures. For autosampler vials used in long sequences, ensure the sample compartment is cooled.

Isotopic Stability Under Various Conditions

The following table summarizes the expected stability of a deuterated aromatic compound like this compound under various conditions. This is a general guide; stability should be empirically determined for your specific experimental matrix.

Condition Temperature Time Expected Isotopic Purity Recommendation
Aprotic Solvent (e.g., Acetonitrile) -20°C> 6 months> 99%Ideal for long-term stock solutions.
Aqueous Buffer, pH 3.0 25°C24 hours< 90%Avoid. If necessary, use immediately after preparation.
Aqueous Buffer, pH 7.0 4°C48 hours> 98%Suitable for short-term storage of working solutions.
Aqueous Buffer, pH 7.0 37°C8 hours~95%Minimize incubation time. Analyze samples promptly.
Aqueous Buffer, pH 9.0 25°C24 hours< 95%Use with caution. Prepare fresh daily.

Experimental Protocol: Assessing this compound Stability

This protocol provides a framework for testing the stability of this compound in your specific experimental buffer or matrix.

Objective: To quantify the rate of deuterium back-exchange from this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • LC-MS grade acetonitrile (ACN) and water

  • Buffers of interest (e.g., 10 mM ammonium acetate at pH 5.0, 10 mM phosphate buffer at pH 7.4, 10 mM ammonium bicarbonate at pH 8.5)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

  • LC-MS system equipped with an electrospray ionization (ESI) source

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in 100% ACN.

  • Incubation Sample Preparation:

    • Label a series of autosampler vials for each condition (pH, temperature) and time point.

    • For each condition, add an aliquot of the appropriate buffer to the vials.

    • Spike a small volume of the this compound stock solution into each vial to achieve a final concentration of 1 µg/mL. Ensure the final percentage of ACN is low (<5%) to not significantly alter the buffer's properties.

  • Incubation:

    • Place the vials in the designated temperature-controlled environment (e.g., 4°C, 25°C, 37°C).

    • Prepare a "Time 0" sample by immediately adding an equal volume of ice-cold ACN to quench any reaction and placing it at 4°C for analysis.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each incubation condition.

    • Quench the exchange process by adding an equal volume of ice-cold ACN.

    • Store the quenched samples at 4°C until analysis.

  • LC-MS Analysis:

    • Analyze all samples (including Time 0) using an appropriate LC gradient and MS method.

    • The MS should be operated in SIM (Selected Ion Monitoring) or full scan mode to detect the protonated molecular ions of this compound, -d3, -d2, -d1, and -d0.

  • Data Analysis:

    • For each sample, integrate the peak areas for each deuterated species.

    • Calculate the percentage of the total signal that each species represents at each time point.

    • Plot the percentage of remaining this compound against time for each condition to determine its stability.

Troubleshooting Workflow for Isotopic Exchange

The following diagram illustrates a logical workflow for diagnosing the cause of unexpected isotopic exchange.

G start Isotopic Purity Issue Detected (e.g., MS shows d3, d2 peaks) check_storage Review Storage Conditions of Stock Standard start->check_storage check_solution Review Working Solution Preparation start->check_solution check_exp Review Experimental Parameters start->check_exp storage_temp Stored at or below -20°C? check_storage->storage_temp solution_solvent Solvent/Buffer Type? check_solution->solution_solvent exp_temp Incubation/Run Temperature? check_exp->exp_temp storage_solvent Stock in Aprotic Solvent (ACN, DMSO)? storage_temp->storage_solvent Yes res_storage Action: Store solid/stock at -20°C in dry, aprotic solvent. storage_temp->res_storage No storage_solvent->check_solution Yes storage_solvent->res_storage No solution_solvent->check_exp Aprotic solution_ph pH of Aqueous Medium? solution_solvent->solution_ph Aqueous/ Protic solution_age Solution Prepared Fresh? solution_ph->solution_age pH 6-8 res_solution Action: Prepare fresh daily in neutral pH (6-8) buffer. solution_ph->res_solution pH <5 or >8 solution_age->check_exp Yes solution_age->res_solution No exp_time Incubation/Run Duration? exp_temp->exp_time < 25°C res_exp Action: Minimize temperature and duration. Use cooled autosampler. exp_temp->res_exp > 25°C exp_time->res_exp Long ok Purity Maintained exp_time->ok Short

Caption: Troubleshooting workflow for diagnosing isotopic purity issues.

References

Clemizole-d4 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Clemizole-d4 under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is deuterium labeling used?

A1: this compound is a deuterated form of Clemizole, an antihistamine that also exhibits other biological activities, including effects on serotonin receptors.[1][2][3] Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This substitution can lead to a stronger chemical bond (the kinetic isotope effect), which often results in slower metabolism, increased stability, and a longer half-life in biological systems.[][5]

Q2: What are the general recommendations for storing this compound?

A2: While specific stability data for this compound is not publicly available, general best practices for storing deuterated compounds should be followed. It is recommended to store this compound in a well-sealed container, protected from light and moisture. For long-term storage, a cool and dry environment, such as refrigeration (2-8°C) or freezing (-20°C), is advisable to minimize potential degradation.[6][7]

Q3: How does the stability of this compound compare to non-deuterated Clemizole?

A3: Due to the kinetic isotope effect, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] This increased bond strength can make this compound more resistant to chemical and enzymatic degradation compared to its non-deuterated counterpart, potentially leading to enhanced stability.[]

Q4: What potential degradation products should I be aware of for this compound?

A4: While specific degradation pathways for this compound have not been detailed in publicly available literature, potential degradation could occur through hydrolysis, oxidation, or photolysis, similar to other small molecule drugs. It is crucial to use a stability-indicating analytical method, such as HPLC with mass spectrometry detection, to separate and identify any potential degradants from the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Contamination or degradation of this compound.- Ensure proper handling and storage procedures are followed. - Verify the purity of the solvent and other reagents. - Perform a forced degradation study to identify potential degradation products.
Loss of potency or inconsistent results Improper storage leading to degradation.- Review storage conditions (temperature, light exposure, humidity). - Re-aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles. - Re-qualify the standard against a new, certified reference material.
Precipitation observed in solution Poor solubility or storage at an inappropriate temperature.- Confirm the appropriate solvent for this compound. - Gently warm the solution to attempt re-dissolution. - If precipitation persists, prepare a fresh solution.

Stability Data (Illustrative)

Disclaimer: The following tables present illustrative data based on general principles of drug stability testing, as specific stability data for this compound is not publicly available. These tables are for educational purposes and should not be considered as actual experimental results.

Table 1: Illustrative Long-Term Stability of this compound (% Recovery)

Storage ConditionTimepointBatch ABatch BBatch C
2-8°C 0 months100.0100.0100.0
6 months99.899.799.9
12 months99.599.499.6
24 months99.199.099.2
-20°C 0 months100.0100.0100.0
6 months100.099.9100.0
12 months99.899.899.9
24 months99.799.699.8

Table 2: Illustrative Accelerated Stability of this compound (% Recovery)

Storage ConditionTimepointBatch ABatch BBatch C
40°C / 75% RH 0 months100.0100.0100.0
1 month99.299.199.3
3 months98.598.398.6
6 months97.897.598.0

Experimental Protocols

Protocol 1: Long-Term Stability Testing

  • Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

  • Materials:

    • Three batches of this compound.

    • Appropriate primary and secondary packaging.

    • Calibrated stability chambers set to 2-8°C and -20°C.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Place a sufficient number of samples from each batch into the stability chambers.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

    • Analyze the samples for appearance, assay (potency), and purity using the validated HPLC method.

    • Record and analyze the data to determine the shelf-life of the product.

Protocol 2: Accelerated Stability Testing

  • Objective: To predict the long-term stability of this compound and to assess the impact of short-term excursions outside the recommended storage conditions.

  • Materials:

    • One to three batches of this compound.

    • Appropriate primary and secondary packaging.

    • Calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Place a sufficient number of samples into the accelerated stability chamber.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • Analyze the samples for appearance, assay, and purity.

    • Significant changes in the product under accelerated conditions may warrant testing at an intermediate condition (e.g., 30°C / 65% RH).

Visualizations

Clemizole_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clemizole Clemizole H1R Histamine H1 Receptor Clemizole->H1R Antagonist HTR2 Serotonin 5-HT2 Receptor Clemizole->HTR2 Agonist STAT1 STAT1 Clemizole->STAT1 Blocks Phosphorylation Proteasome Proteasome Clemizole->Proteasome Promotes Degradation of STAT1 Histamine Histamine Histamine->H1R Agonist Serotonin Serotonin Serotonin->HTR2 Agonist pSTAT1 pSTAT1 STAT1->pSTAT1 Phosphorylation STAT1->Proteasome GeneExpression Altered Gene Expression pSTAT1->GeneExpression Transcription Factor

Caption: Simplified signaling pathway of Clemizole.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Stability Protocol Batches Select Batches (min. 3 for long-term) Protocol->Batches Method Validate Stability- Indicating Method Batches->Method Storage Place Samples in Stability Chambers Method->Storage LongTerm Long-Term (e.g., 2-8°C) Storage->LongTerm Accelerated Accelerated (e.g., 40°C/75%RH) Storage->Accelerated Sampling Sample at Predetermined Timepoints LongTerm->Sampling Accelerated->Sampling Analysis Analyze Samples (Assay, Purity, etc.) Sampling->Analysis Data Compile and Analyze Data Analysis->Data ShelfLife Determine Shelf-Life and Storage Conditions Data->ShelfLife Report Generate Stability Report ShelfLife->Report

Caption: General workflow for drug stability testing.

References

Navigating Ion Suppression with Clemizole-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of ion suppression when using Clemizole-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. Ion suppression, a common matrix effect, can significantly impact the accuracy and precision of quantitative bioanalysis by reducing the ionization efficiency of the analyte and internal standard. This guide offers practical solutions and detailed experimental protocols to help you mitigate these effects and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is the reduction in the expected response of an analyte in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1] These interfering substances can compete with the analyte (e.g., Clemizole) and its internal standard (this compound) for ionization in the MS source, leading to a decreased signal for both. This can result in inaccurate and imprecise quantification of the analyte. Even with a stable isotope-labeled internal standard like this compound, which is designed to co-elute and experience similar suppression to the analyte, significant or differential suppression can still compromise data quality.

Q2: How can I identify if ion suppression is affecting my Clemizole analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a solution of Clemizole is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of Clemizole at a specific retention time indicates the elution of matrix components that are causing ion suppression. If this suppression zone overlaps with the retention time of your analyte and this compound, your results are likely affected.

Q3: What are the primary causes of ion suppression in plasma or serum samples?

A3: In biological matrices like plasma and serum, major contributors to ion suppression include phospholipids, salts, and endogenous metabolites.[1] Phospholipids are particularly problematic as they are abundant in these matrices and can co-elute with a wide range of analytes. Inadequate sample preparation is a primary reason for the presence of these interfering compounds in the final extract.

Q4: Can changing my LC-MS parameters help reduce ion suppression?

A4: Yes, optimizing LC-MS conditions can significantly mitigate ion suppression.

  • Chromatographic Separation: Improving the chromatographic separation to resolve Clemizole and this compound from the interfering matrix components is a highly effective strategy. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

  • Ionization Source: While electrospray ionization (ESI) is widely used, it can be more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) for certain compounds. If your instrumentation allows, testing APCI could be a viable option.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to ion suppression when using this compound.

Issue 1: Low and Inconsistent Signal for Clemizole and this compound

This is a classic symptom of significant ion suppression.

Troubleshooting Workflow

References

Technical Support Center: Clemizole-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Clemizole-d4 as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled version of Clemizole, where four hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because this compound is chemically almost identical to Clemizole, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of Clemizole in complex biological matrices by correcting for variations during sample preparation and analysis.

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Clemizole and this compound?

A2: The optimal MRM transitions should be determined empirically on your specific instrument. However, based on the fragmentation pattern of Clemizole, typical transitions would involve the precursor ion (the protonated molecule [M+H]+) and a stable product ion.

  • Clemizole: The precursor ion is m/z 326.1. A common product ion is m/z 97.1, resulting from the cleavage of the N,N-dimethyl-2-(p-chlorobenzyl)ethylamine side chain.

  • This compound: The precursor ion is m/z 330.1. The corresponding product ion would also be shifted by 4 Da if the deuterium labels are on the ethylamine moiety that fragments, or remain at m/z 97.1 if the labels are on a part of the molecule that does not fragment. Careful selection of the product ion is crucial to avoid crosstalk.

Q3: What are the potential sources of interference when using this compound?

A3: Interference in LC-MS/MS analysis can arise from several sources:

  • Isobaric Interference: Compounds with the same nominal mass as this compound or Clemizole can co-elute and interfere with quantification. This is a particular concern with metabolites of Clemizole that may have undergone metabolic switching.

  • Isotopic Crosstalk: The natural isotopic abundance of elements (especially 13C) in Clemizole can contribute to the signal at the m/z of this compound. Conversely, impurities in the this compound standard (unlabeled Clemizole) can contribute to the analyte signal.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement, which can affect the accuracy of quantification.

  • Metabolite Interference: Clemizole is metabolized in the body, and some of its metabolites may be isobaric with the parent drug or the internal standard, or they may fragment to produce the same product ions.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times

Symptoms:

  • Broad, tailing, or split peaks for Clemizole and/or this compound.

  • Inconsistent retention times between injections or batches.

Possible Causes & Solutions:

CauseSolution
Column Degradation Inspect the column for voids or contamination. If necessary, flush the column according to the manufacturer's instructions or replace it.
Mobile Phase Issues Ensure the mobile phase is correctly prepared, degassed, and of high purity. Inconsistent pH can significantly affect the retention of basic compounds like Clemizole.
Sample Solvent Mismatch The sample solvent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Contamination Contamination in the LC system or on the column can lead to poor peak shape. Flush the system with a strong solvent.
Issue 2: Inaccurate Quantification and High Variability

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples.

  • Non-linear calibration curves.

  • Inconsistent analyte/internal standard peak area ratios.

Possible Causes & Solutions:

CauseSolution
Isotopic Crosstalk * Analyte to IS: High concentrations of Clemizole can contribute to the this compound signal due to natural isotopes. Assess the contribution by injecting a high concentration of unlabeled Clemizole and monitoring the this compound channel. If significant, a higher mass-labeled internal standard (e.g., 13C, 15N) may be needed. * IS to Analyte: Check the purity of the this compound standard for the presence of unlabeled Clemizole.
Metabolite Interference Clemizole is known to be metabolized to various forms, some of which could be isobaric with the parent drug.[3][4] Optimize chromatographic separation to resolve potential interfering metabolites from Clemizole and this compound. If co-elution is unavoidable, a different, more specific MRM transition may be necessary.
Matrix Effects Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement. Adjust the chromatography to move the analyte and IS peaks away from these regions. More rigorous sample clean-up (e.g., solid-phase extraction) may be required.
Non-Co-elution of Analyte and IS Deuterium-labeled standards can sometimes exhibit slightly different retention times than their unlabeled counterparts.[5] This can lead to differential matrix effects. Optimize the chromatography to ensure co-elution.
Issue 3: No or Low Signal for this compound

Symptoms:

  • The peak for this compound is absent or significantly smaller than expected.

Possible Causes & Solutions:

CauseSolution
Incorrect MRM Transition Verify the precursor and product ion masses for this compound are correctly entered into the instrument method.
Internal Standard Preparation Error Confirm the concentration and preparation of the this compound spiking solution.
Ion Source Contamination A dirty ion source can lead to a general loss of sensitivity. Clean the ion source according to the manufacturer's recommendations.
Instrument Parameters Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound.

Experimental Protocols

Protocol 1: Investigation of Potential Metabolite Interference

This protocol outlines a method to assess whether a metabolite of Clemizole is interfering with the quantification of the parent drug.

  • Sample Preparation:

    • Obtain blank biological matrix (e.g., human plasma).

    • Prepare two sets of samples:

      • Set A: Spiked with a known concentration of Clemizole and this compound.

      • Set B: Incubate Clemizole with liver microsomes (human or relevant species) to generate metabolites. Then spike with this compound.

    • Extract both sets of samples using your established procedure (e.g., protein precipitation or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using your LC-MS/MS method.

    • Monitor the MRM transitions for Clemizole and this compound.

    • Include a full scan or precursor ion scan in the analysis of Set B to identify potential metabolites.

  • Data Analysis:

    • Compare the chromatograms of Set A and Set B.

    • Look for any additional peaks in the Clemizole MRM channel in Set B that are not present in Set A.

    • If an interfering peak is observed, check if it co-elutes with Clemizole.

    • Use the full scan data to determine the mass of the potential interfering metabolite.

Visualizations

Clemizole_Fragmentation cluster_clemizole Clemizole cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion clemizole_img clemizole_img precursor Clemizole [M+H]+ m/z 326.1 clemizole_img->precursor Ionization (ESI+) cid Fragmentation precursor->cid Isolation product Product Ion m/z 97.1 cid->product Fragmentation Troubleshooting_Workflow start Inaccurate Quantification or High Variability check_chromatography Review Peak Shape and Retention Time Consistency start->check_chromatography check_crosstalk Investigate Isotopic Crosstalk check_chromatography->check_crosstalk Good optimize_lc Optimize LC Method: - New Column - Adjust Mobile Phase check_chromatography->optimize_lc Poor check_metabolites Assess for Metabolite Interference check_crosstalk->check_metabolites Ruled Out verify_is Verify IS Purity and Analyte Contribution check_crosstalk->verify_is Suspected check_matrix Evaluate Matrix Effects check_metabolites->check_matrix Ruled Out improve_separation Improve Chromatographic Resolution of Metabolites check_metabolites->improve_separation Suspected enhance_cleanup Enhance Sample Clean-up (e.g., SPE) check_matrix->enhance_cleanup Present solution Accurate and Precise Quantification Achieved check_matrix->solution Absent optimize_lc->solution verify_is->solution improve_separation->solution enhance_cleanup->solution

References

Adjusting for Clemizole-d4 lot-to-lot variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of Clemizole-d4 as an internal standard in analytical experiments, with a focus on managing lot-to-lot variability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Problem IDIssuePotential CausesRecommended Actions
CLMD4-001 Significant shift in this compound retention time between lots. 1. Differences in the manufacturing process of the deuterated standard. 2. Variations in the isotopic purity between lots. 3. Changes in LC-MS/MS system conditions (e.g., column degradation, mobile phase composition).1. Verify the Certificate of Analysis for each lot, paying close attention to the reported purity and isotopic enrichment. 2. Perform a system suitability test with a well-characterized standard to ensure the LC-MS/MS system is performing optimally. 3. If the shift persists, adjust the integration parameters for the new lot and document the change.
CLMD4-002 Inconsistent or variable this compound response across an analytical run. 1. Inconsistent sample preparation or extraction. 2. Instrument drift or instability. 3. Matrix effects from the sample. 4. Improper storage or handling of the this compound stock solution.1. Review and ensure consistency in sample preparation techniques.[1] 2. Monitor the internal standard (IS) response; a common acceptance criterion is that the IS response in unknown samples should be within 50-150% of the mean IS response of the calibrators and quality controls.[1] 3. Investigate for matrix effects by analyzing the IS in different sample matrices. 4. Ensure the this compound stock solution is stored correctly and has not degraded.
CLMD4-003 New lot of this compound fails acceptance criteria during qualification. 1. The new lot has significantly different purity or isotopic enrichment. 2. Incorrect preparation of the stock solution from the new lot. 3. Systematic error in the qualification experiment.1. Contact the supplier for detailed information on the lot's specifications and any known differences from previous lots. 2. Carefully re-prepare the stock solution, ensuring accurate weighing and dissolution. 3. Review the experimental protocol for the qualification run and repeat the experiment with fresh preparations.
CLMD4-004 Presence of unlabeled Clemizole in the this compound standard. 1. Incomplete deuteration during the synthesis of this compound. 2. Cross-contamination during manufacturing or handling.1. Assess the level of unlabeled Clemizole by analyzing the this compound solution without the non-deuterated analyte. The response of the analyte in the IS solution should be less than a specified percentage of the analyte's response at the Lower Limit of Quantification (LLOQ). 2. If the level of unlabeled Clemizole is unacceptably high, contact the supplier for a replacement lot.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used as an internal standard?

Clemizole is a first-generation antihistamine that has also been investigated for its potential in treating conditions like Dravet syndrome.[2][3][4] this compound is a deuterated form of Clemizole, meaning some hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). It is chemically almost identical to Clemizole and thus behaves similarly during sample preparation and analysis, but it has a different mass, allowing it to be distinguished by the mass spectrometer.

2. What are the typical specifications for a new lot of this compound?

While specifications can vary by supplier, a new lot of this compound should come with a Certificate of Analysis detailing the following:

ParameterTypical Specification
Chemical Purity ≥98% (often by HPLC)
Isotopic Purity ≥99% deuterated
Chemical Identity Confirmed by Mass Spectrometry and/or NMR
Appearance White to off-white solid

3. How should I prepare and store this compound stock solutions?

Clemizole hydrochloride is soluble in water and organic solvents like DMSO and ethanol. For this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or methanol. This stock solution should be stored at -20°C or -80°C to ensure long-term stability. Working solutions can be prepared by diluting the stock solution in the appropriate solvent for your analytical method.

4. What are the key considerations when switching to a new lot of this compound?

When switching to a new lot, it is crucial to perform a lot qualification study to ensure the new lot performs comparably to the old one. This involves comparing the purity, concentration, and performance of the new lot against the current, qualified lot. Any significant differences may require adjustments to the analytical method.

Experimental Protocols

Protocol for Qualifying a New Lot of this compound

Objective: To ensure the new lot of this compound provides equivalent performance to the currently accepted lot.

Materials:

  • Current (old) lot of this compound

  • New lot of this compound

  • Clemizole analytical standard

  • Appropriate solvents (e.g., DMSO, methanol, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of the new lot of this compound to prepare a stock solution at the same concentration as the current lot.

    • Prepare a fresh stock solution of the old lot of this compound in the same manner.

  • Purity Assessment (Head-to-Head Comparison):

    • Prepare solutions of both the old and new lots of this compound at the same concentration.

    • Analyze both solutions by LC-MS/MS under the same conditions.

    • Compare the peak areas of the main deuterated peak. The peak area of the new lot should be within a defined percentage (e.g., ±10%) of the old lot.

    • Check for the presence of any significant impurities in the new lot that are not present in the old lot.

  • Assessment of Unlabeled Clemizole:

    • Analyze the new this compound solution without the addition of the non-deuterated Clemizole standard.

    • Monitor the mass transition for unlabeled Clemizole.

    • The response should be below a pre-defined threshold (e.g., <0.1% of the response of the deuterated internal standard).

  • Performance in a Full Calibration Curve:

    • Prepare a full set of calibration standards and quality control (QC) samples using the new lot of this compound.

    • Analyze the calibration curve and QCs according to your validated analytical method.

    • The results for the calibration standards and QCs should meet the acceptance criteria of the method (e.g., accuracy within ±15% of the nominal value, and ±20% for the LLOQ).

Visualizations

LotQualificationWorkflow Workflow for Qualifying a New Lot of this compound cluster_prep Preparation cluster_assess Assessment cluster_decision Decision cluster_outcome Outcome prep_new Prepare Stock Solution (New Lot) purity Purity & Concentration Comparison prep_new->purity prep_old Prepare Stock Solution (Old Lot) prep_old->purity unlabeled Check for Unlabeled Clemizole purity->unlabeled performance Full Calibration Curve Performance unlabeled->performance decision Meets Acceptance Criteria? performance->decision accept Accept New Lot decision->accept Yes reject Reject New Lot & Contact Supplier decision->reject No

Caption: Workflow for the qualification of a new lot of this compound.

Clemizole Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for Clemizole in positive ion mass spectrometry, which would be similar for this compound with a corresponding mass shift.

ClemizoleFragmentation Predicted MS/MS Fragmentation of Clemizole parent Clemizole [M+H]+ frag1 Loss of Pyrrolidinemethyl group parent->frag1 m/z ~255 frag2 Formation of Chlorobenzyl fragment parent->frag2 m/z ~125

Caption: Predicted fragmentation of Clemizole in positive ion mode.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Clemizole Using Clemizole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clemizole in human plasma, utilizing its deuterated analogue, Clemizole-d4, as an internal standard. The performance of this method is compared with alternative analytical techniques, offering researchers, scientists, and drug development professionals a detailed reference for selecting the most appropriate method for their specific needs.

Introduction to Clemizole and the Need for Robust Analytical Methods

Clemizole is a first-generation antihistamine that has been investigated for new therapeutic applications, including as a potential treatment for Dravet syndrome, a severe form of epilepsy. As with any pharmacologically active compound, a reliable and validated analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.

Experimental Protocol: LC-MS/MS Quantification of Clemizole with this compound Internal Standard

This section details a representative experimental protocol for the validation of an LC-MS/MS method for clemizole in human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of clemizole and this compound from the plasma matrix.

  • To 100 µL of human plasma, 20 µL of this compound internal standard working solution (50 ng/mL in methanol) is added and vortexed for 10 seconds.

  • Protein precipitation is induced by adding 300 µL of acetonitrile.

  • The samples are vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 90% B, and a 1-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clemizole: Precursor ion (Q1) m/z 326.1 → Product ion (Q3) m/z 167.1

    • This compound: Precursor ion (Q1) m/z 330.1 → Product ion (Q3) m/z 171.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation: Performance Characteristics of the LC-MS/MS Method

The validation of the analytical method is performed according to established regulatory guidelines. The key performance parameters are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Curve Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.5 ng/mL
LLOQ Precision (%CV)< 20%
LLOQ Accuracy (%Bias)± 20%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
Low QC1.55.2-3.36.8-2.5
Medium QC753.81.24.52.1
High QC4002.92.53.73.0

Table 3: Matrix Effect and Recovery

AnalyteQC LevelMatrix FactorRecovery (%)
ClemizoleLow0.9892
High1.0395
This compound1.0194

Comparison with Alternative Methods

While the LC-MS/MS method with a deuterated internal standard is considered the benchmark for bioanalysis, other methods can be employed for the quantification of clemizole, each with its own advantages and limitations.

Table 4: Comparison of Analytical Methods for Clemizole Quantification

MethodPrincipleInternal StandardProsCons
LC-MS/MS with this compound High-performance liquid chromatography separation followed by tandem mass spectrometry detection.Deuterated analogHigh sensitivity and specificity, effectively corrects for matrix effects and procedural losses.Higher instrument cost and complexity.
HPLC-UV HPLC separation with ultraviolet (UV) detection.Structural analog or no ISLower instrument cost, simpler operation.Lower sensitivity and specificity, susceptible to interference from co-eluting compounds, matrix effects can be significant without a suitable internal standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography separation with mass spectrometry detection.Structural analogHigh separation efficiency for volatile compounds.May require derivatization for non-volatile compounds like clemizole, which adds complexity and potential for variability.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of clemizole using this compound as an internal standard.

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation (10,000 rpm, 10 min) protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation (N2, 40°C) supernatant_transfer->evaporation reconstitution Reconstitution (100 µL Mobile Phase) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for clemizole analysis.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and robust approach for the quantification of clemizole in human plasma. The validation data demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. While alternative methods such as HPLC-UV and GC-MS exist, they generally offer lower sensitivity and are more prone to interferences. The choice of analytical method should be guided by the specific requirements of the study, considering factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulated bioanalysis in support of clinical and preclinical studies, the LC-MS/MS method with a stable isotope-labeled internal standard remains the preferred choice.

References

A Head-to-Head Battle: Clemizole-d4 Versus a Structural Analog as the Internal Standard of Choice in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Clemizole-d4, a stable isotope-labeled internal standard (SIL-IS), with a hypothetical, yet representative, structural analog internal standard for the quantification of the antihistamine drug, Clemizole. By presenting supporting experimental data and detailed methodologies, this document aims to illuminate the superior performance of this compound in mitigating common analytical challenges.

The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for correcting for variability during sample preparation and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2][3] While both SIL-IS and structural analogs are employed for this purpose, their ability to compensate for matrix effects and procedural inconsistencies can differ significantly.

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is a deuterated form of Clemizole, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain virtually identical. This near-perfect chemical match is the cornerstone of its superior performance. SIL-IS, like this compound, co-elute with the analyte, experiencing the same matrix effects and variability in ionization, thus providing a more accurate normalization.[2]

The Alternative: Structural Analog Internal Standards

A structural analog internal standard is a compound that is chemically similar but not identical to the analyte. For Clemizole, a hypothetical structural analog might be another antihistamine with a similar core structure. While more readily available and often less expensive than a SIL-IS, structural analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to less effective compensation for analytical variability.

Performance Data: A Clear Winner Emerges

To illustrate the performance differences, we present a summary of validation parameters for a hypothetical LC-MS/MS method for the quantification of Clemizole in human plasma using either this compound or a structural analog as the internal standard. The data is based on established bioanalytical method validation guidelines.[4][5][6][7]

Validation ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 8%< 12%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85-95%70-85%Consistent and reproducible
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 10
Matrix Effect (% CV) < 5%< 15%≤ 15%

As the data clearly indicates, the use of this compound results in superior linearity, accuracy, and precision. The matrix effect, a significant source of error in LC-MS/MS analysis, is more effectively compensated for by the SIL-IS. This leads to a more robust and reliable assay, capable of achieving a lower limit of quantification.

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Clemizole in human plasma using this compound is provided below.

Sample Preparation
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Clemizole and the internal standard.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for Clemizole and this compound would be optimized.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of Clemizole, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Data Acquisition signaling_pathways cluster_clemizole Clemizole cluster_h1 Histamine H1 Receptor Pathway cluster_5ht2 Serotonin 5-HT2 Receptor Pathway cluster_ifn Interferon Signaling Pathway clemizole Clemizole h1r Histamine H1 Receptor clemizole->h1r Antagonist htr2 5-HT2 Receptor clemizole->htr2 Modulator jak_stat JAK-STAT Pathway clemizole->jak_stat Inhibition gq11 Gq/11 h1r->gq11 plc PLC gq11->plc pip2 PIP2 plc->pip2 dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release gq11_2 Gq/11 htr2->gq11_2 plc_2 PLC gq11_2->plc_2 pip2_2 PIP2 plc_2->pip2_2 dag_2 DAG plc_2->dag_2 ip3_2 IP3 plc_2->ip3_2 pkc_2 PKC dag_2->pkc_2 ca_release_2 Ca²⁺ Release ip3_2->ca_release_2 ifn_receptor IFN Receptor ifn_receptor->jak_stat isg Interferon-Stimulated Genes jak_stat->isg

References

Cross-Validation of Clemizole Bioanalytical Assays Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Robust and Reliable Quantification in Drug Development

In the landscape of pharmaceutical development, the precise and accurate quantification of drug candidates in biological matrices is paramount for successful preclinical and clinical studies. This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of clemizole, an antihistamine with potential applications as an anticonvulsant, utilizing its stable isotope-labeled internal standard, Clemizole-d4.[1][2][3] Through a detailed cross-validation process, this document aims to equip researchers, scientists, and drug development professionals with the necessary protocols and data to ensure inter-method reliability and data integrity.

Clemizole, a first-generation histamine H1 antagonist, has shown promise in modulating serotonin signaling pathways, specifically as a serotonin 5-HT2 receptor agonist, which is believed to contribute to its antiseizure activity.[3][4][5][6] The use of a deuterated internal standard like this compound is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Stable isotope-labeled internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they effectively account for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the quantification.[3]

This guide adheres to the principles outlined in the bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]

Experimental Protocols

The cross-validation of two distinct bioanalytical methods, Method A (Protein Precipitation) and Method B (Liquid-Liquid Extraction), was performed to ensure that both methods provide equivalent quantitative results for clemizole in human plasma.

Materials and Reagents
  • Clemizole (purity ≥98%) and this compound (isotopic purity ≥99%)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile, Methanol, and Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Method A: Protein Precipitation (PPT)
  • Sample Preparation:

    • To 50 µL of human plasma sample (calibration standards, quality control samples, or study samples), add 10 µL of this compound internal standard working solution (500 ng/mL in 50% methanol).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu Nexera X2 or equivalent

    • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Sciex Triple Quad 6500+ or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Clemizole: Q1 326.2 -> Q3 167.1

      • This compound: Q1 330.2 -> Q3 171.1

Method B: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 50 µL of human plasma sample, add 10 µL of this compound internal standard working solution (500 ng/mL in 50% methanol).

    • Vortex for 10 seconds.

    • Add 50 µL of 0.1 M sodium hydroxide.

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Freeze the aqueous layer at -80°C for 10 minutes.

    • Transfer the organic layer to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • LC-MS/MS Parameters:

    • The LC-MS/MS parameters for Method B are identical to those for Method A.

Cross-Validation Workflow

The cross-validation involved analyzing three batches of quality control (QC) samples at low, medium, and high concentration levels. Each batch was analyzed using both Method A and Method B on the same day. The acceptance criteria were based on the FDA and EMA guidelines, requiring the mean accuracy of the QC samples to be within ±15% of the nominal concentration and the precision (coefficient of variation, CV) to be ≤15%.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_methodA Method A Analysis cluster_methodB Method B Analysis cluster_analysis Data Analysis & Comparison cluster_decision Outcome QC_prep Prepare Low, Medium, High QC Samples in Human Plasma A_prep Protein Precipitation (PPT) QC_prep->A_prep B_prep Liquid-Liquid Extraction (LLE) QC_prep->B_prep A_lcms LC-MS/MS Analysis A_prep->A_lcms Compare Compare Results A_lcms->Compare Data from Method A B_lcms LC-MS/MS Analysis B_prep->B_lcms B_lcms->Compare Data from Method B Decision Methods are Cross-Validated? Compare->Decision

Caption: Workflow for the cross-validation of two bioanalytical methods.

Data Presentation

The following tables summarize the quantitative data from the cross-validation of Method A and Method B.

Table 1: Cross-Validation Results for Clemizole using Method A (Protein Precipitation)

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low QC564.8597.05.2
Mid QC50651.2102.43.8
High QC4006395.698.92.5

Table 2: Cross-Validation Results for Clemizole using Method B (Liquid-Liquid Extraction)

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low QC565.15103.06.1
Mid QC50649.599.04.5
High QC4006408.0102.03.1

Table 3: Comparison of Mean Concentrations between Method A and Method B

QC LevelNominal Conc. (ng/mL)Mean Conc. Method A (ng/mL)Mean Conc. Method B (ng/mL)Difference (%)
Low QC54.855.155.8
Mid QC5051.249.5-3.3
High QC400395.6408.03.1

The results demonstrate that both methods meet the acceptance criteria for accuracy and precision. The percentage difference in the mean concentrations between the two methods is well within the acceptable limits, confirming that the methods are interchangeable.

Clemizole's Putative Signaling Pathway

Clemizole's potential as an anticonvulsant is linked to its activity as a serotonin 5-HT2 receptor agonist.[3][5][6] The diagram below illustrates a simplified signaling pathway initiated by the activation of these receptors.

SignalingPathway Simplified Clemizole Signaling Pathway Clemizole Clemizole HTR2 5-HT2 Receptor Clemizole->HTR2 agonizes Gq Gq Protein HTR2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

References

Comparative Guide to Clemizole Assay: Unveiling Linearity and Range with Clemizole-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of clemizole in biological matrices, with a focus on the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Clemizole-d4. The inclusion of this compound is critical for correcting matrix effects and improving the accuracy and precision of the assay. This guide also presents a comparative overview of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering insights into the performance of an alternative analytical approach.

Quantitative Data Summary

The performance of an analytical method is defined by several key parameters, including its linearity and range. Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte, while the range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The following table summarizes typical performance characteristics for the quantification of clemizole using an LC-MS/MS method with this compound as an internal standard, compared to a traditional HPLC-UV method. These values are representative of what can be achieved with well-developed and validated assays for similar small molecules in a plasma matrix.

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

Experimental Protocols

Clemizole Assay using LC-MS/MS with this compound Internal Standard

This method provides high sensitivity and selectivity for the quantification of clemizole in plasma.

a. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clemizole: Precursor ion > Product ion (specific m/z values to be determined during method development).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

c. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of clemizole (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of clemizole to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of clemizole in the unknown samples from the calibration curve using a weighted linear regression model.

Alternative Method: Clemizole Assay using HPLC-UV

This method represents a more traditional approach and is suitable for applications where the high sensitivity of LC-MS/MS is not required.

a. Sample Preparation:

  • To 500 µL of plasma sample, add an internal standard (e.g., a structurally similar compound).

  • Perform liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

b. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio should be optimized during method development.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detector set at a wavelength corresponding to the maximum absorbance of clemizole (to be determined, typically in the range of 220-260 nm).

c. Calibration and Quantification:

  • Prepare calibration standards in blank plasma (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

  • Analyze the standards and samples.

  • Construct a calibration curve by plotting the peak area ratio of clemizole to the internal standard against the concentration.

  • Quantify clemizole in unknown samples using the calibration curve.

Visualizations

Experimental Workflow: LC-MS/MS Assay

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Detection Mass Spectrometry Detection LC Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Method Validation Method Validation Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity->Range LLOQ LLOQ Range->LLOQ ULOQ ULOQ Range->ULOQ

Quantitative Analysis of Clemizole: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of the bioanalytical methods for clemizole, a histamine H1 receptor antagonist under investigation for new therapeutic applications. Due to the limited availability of a fully validated public method using clemizole with its deuterated internal standard (Clemizole-d4), this guide also presents data from analogous compounds to provide a robust frame of reference for expected analytical performance.

Clemizole, a member of the benzimidazole class, is being explored for its potential in treating rare forms of epilepsy, such as Dravet syndrome.[1] As with any drug development program, establishing a reliable bioanalytical method is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it corrects for matrix effects and variability in sample processing and instrument response.

Comparative Performance of Bioanalytical Methods

The following table summarizes the typical limits of quantification for clemizole and comparable analytes determined by LC-MS/MS in biological matrices like human plasma.

AnalyteInternal StandardMatrixLLOQ (ng/mL)Key Methodological Features
Clemizole This compound (presumed) Human Plasma Not Publicly Available LC-MS/MS is the standard for bioanalysis of small molecules like clemizole.
AstemizoleDiphenhydramineDog and Monkey Plasma2.5Simple liquid-liquid extraction.[2]
LoratadineNot specifiedHuman Plasma0.001 (1 pg/mL)Protein precipitation with cold acetonitrile.[3]
AlimemazineAlimemazine-d6Human Plasma0.02 (20 pg/mL)Liquid-liquid extraction with ethyl acetate.[4]
Benzimidazoles (various)2-n-ButylmercaptobenzimidazoleSwine Muscle< 10 µg/kgEthyl acetate extraction followed by solid-phase extraction.[5]

Experimental Protocols: A Generalized Approach for Clemizole Quantification

Based on established methodologies for similar compounds, a robust LC-MS/MS method for the quantification of clemizole in plasma using this compound would typically involve the following steps:

Sample Preparation

A protein precipitation or liquid-liquid extraction protocol is generally employed to isolate the analyte from the complex biological matrix.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard, this compound.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

  • Liquid-Liquid Extraction:

    • To 200 µL of plasma, add the internal standard, this compound.

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue for analysis.

LC-MS/MS Conditions

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both clemizole and this compound.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and troubleshooting.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

A generalized workflow for the bioanalysis of clemizole in plasma.

Understanding Clemizole's Metabolic Profile

The metabolism of clemizole is an important consideration in bioanalytical method development, as metabolites can potentially interfere with the analysis of the parent drug. Studies have shown that clemizole is rapidly metabolized in mice, with a plasma half-life of less than 10 minutes, compared to 3.4 hours in humans.[6] The major metabolites in humans are M1 and M6, while in mice, they are M12 and M14.[7][8] A robust analytical method should be able to distinguish clemizole from its major metabolites to ensure accurate quantification.

The logical relationship for developing a validated bioanalytical method is outlined below.

logical_relationship method_dev Method Development selectivity Selectivity & Specificity method_dev->selectivity lod_loq LOD & LOQ Determination method_dev->lod_loq linearity Linearity & Range method_dev->linearity accuracy_precision Accuracy & Precision method_dev->accuracy_precision stability Stability Studies method_dev->stability validation Full Method Validation selectivity->validation lod_loq->validation linearity->validation accuracy_precision->validation stability->validation

Key parameters for bioanalytical method validation.

Conclusion

While a specific, publicly available, validated LC-MS/MS method for clemizole using this compound is currently lacking, this guide provides a comprehensive framework for what to expect in terms of analytical performance and methodology. By drawing comparisons with structurally and functionally similar compounds, researchers can design and validate robust bioanalytical assays for clemizole. The development of such methods is a critical step in advancing the clinical investigation of clemizole for new and important therapeutic indications.

References

Assessing the Stability of Clemizole-d4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Clemizole-d4 in various biological matrices. Due to the limited availability of direct experimental data for this compound, this guide leverages stability data for its non-deuterated analog, Clemizole, and establishes a comparative assessment based on the well-documented kinetic isotope effect. This guide also provides detailed experimental protocols for assessing drug stability and visual diagrams to illustrate key processes.

Introduction to Clemizole and the Role of Deuteration

Clemizole is a first-generation antihistamine that has shown potential for repurposing in other therapeutic areas.[1] this compound is a deuterated version of Clemizole, meaning one or more of its hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly enhance the metabolic stability of the drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2][3] This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of metabolites, and potentially an improved safety and efficacy profile.[][5]

Comparative Stability of this compound vs. Clemizole

Based on the principles of deuteration, this compound is expected to exhibit significantly greater stability in biological matrices compared to Clemizole. The strategic placement of deuterium at sites of metabolic vulnerability would slow down its breakdown by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes.[3] This enhanced stability is predicted to translate to a longer half-life and more consistent plasma concentrations.

Table 1: Expected Comparative Stability of Clemizole and this compound in Human Plasma

ParameterClemizole (Reported)This compound (Predicted)Rationale for Prediction
Metabolic Stability Moderate to LowHighKinetic Isotope Effect; Slower metabolism due to stronger C-D bonds at metabolic sites.[2][3][][5]
Half-life (t½) 3.4 hours (in humans)[1][6]Longer than 3.4 hoursReduced rate of metabolic clearance.
Analyte Recovery May decrease over time due to metabolismExpected to be higher and more consistent over timeSlower degradation in the biological matrix.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in biological matrices, a series of validated experimental protocols should be followed. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[7][8][9][10]

Stock Solution and Working Solution Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the same solvent to cover the desired calibration curve range.

Biological Matrix Sample Preparation
  • Matrix Spiking: Spike blank, drug-free biological matrix (e.g., human plasma, blood, or urine) with the working solutions to achieve a range of concentrations for the calibration curve and quality control (QC) samples (low, medium, and high concentrations).

Stability Studies

The stability of this compound should be evaluated under various conditions to mimic sample handling and storage.[11][12]

  • Freeze-Thaw Stability:

    • Analyze one set of low and high concentration QC samples immediately (baseline).

    • Freeze the remaining sets of QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples at room temperature.

    • Repeat the freeze-thaw cycle for a specified number of cycles (typically three).

    • Analyze the samples after the final thaw cycle and compare the results to the baseline.

  • Short-Term (Bench-Top) Stability:

    • Thaw frozen QC samples (low and high concentrations) and keep them at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours).

    • Analyze the samples and compare the concentrations to the baseline values.

  • Long-Term Stability:

    • Store QC samples (low and high concentrations) at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).

    • At each time point, analyze the samples and compare the results to the initial concentrations.

  • Post-Preparative Stability:

    • Extract the analyte from the biological matrix and store the processed samples in the autosampler for a specified duration (e.g., 24 or 48 hours).

    • Analyze the samples and compare the concentrations to those of freshly prepared samples.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method.[13][14][15][16][17]

  • Acid/Base Hydrolysis: Incubate this compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug substance and a solution to high temperatures.

  • Photodegradation: Expose the drug solution to UV and fluorescent light.

Sample Analysis by LC-MS/MS
  • Extraction: Extract this compound and an internal standard from the biological matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Separate the analyte from matrix components on a suitable HPLC column.

  • Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Table 2: Sample LC-MS/MS Parameters for Clemizole Analysis (Adaptable for this compound)

ParameterValue
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined for this compound and its internal standard

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_stability Stability Testing cluster_degradation Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock & Working Solutions prep_matrix Spike Biological Matrix (Plasma, Blood, Urine) prep_stock->prep_matrix prep_qc Prepare Calibration Curve & QC Samples prep_matrix->prep_qc stability_ft Freeze-Thaw Stability stability_st Short-Term (Bench-Top) Stability stability_lt Long-Term Storage Stability stability_pp Post-Preparative Stability deg_acid Acid/Base Hydrolysis deg_ox Oxidation deg_therm Thermal Degradation deg_photo Photodegradation analysis_extract Sample Extraction stability_ft->analysis_extract stability_st->analysis_extract stability_lt->analysis_extract stability_pp->analysis_extract deg_acid->analysis_extract deg_ox->analysis_extract deg_therm->analysis_extract deg_photo->analysis_extract analysis_lcms LC-MS/MS Analysis analysis_extract->analysis_lcms analysis_data Data Analysis & Comparison analysis_lcms->analysis_data

Caption: Workflow for this compound Stability Assessment.

Simplified Signaling Pathway of Clemizole's Antihistamine Action

Clemizole acts as a histamine H1 receptor antagonist. The following diagram illustrates the simplified signaling pathway.

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates Clemizole Clemizole Clemizole->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca->Response PKC->Response

Caption: Clemizole's H1 Receptor Antagonist Pathway.

Conclusion

While direct experimental data on the stability of this compound in biological matrices is pending, a strong scientific basis predicts its enhanced stability over the non-deuterated Clemizole. This increased stability, attributed to the kinetic isotope effect, is a significant advantage in drug development, potentially leading to an improved pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this compound's stability, which is a critical step in its progression as a therapeutic candidate. Researchers are encouraged to perform these studies to generate definitive data and further characterize the properties of this promising deuterated compound.

References

The Ideal Internal Standard: A Case for Clemizole-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of Clemizole in biological matrices, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive justification for the use of Clemizole-d4 as the gold-standard internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred approach in bioanalysis.[1][2] By incorporating deuterium atoms, this compound is chemically and physically almost identical to the analyte, Clemizole. This near-identical nature ensures that it experiences similar behavior throughout the analytical process, from extraction and chromatography to ionization in the mass spectrometer. This co-elution and co-ionization effectively normalizes for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.

Superiority of Deuterated Internal Standards

Deuterated internal standards are widely recognized as the most suitable choice for LC-MS/MS bioanalysis due to their ability to mimic the analyte of interest closely.[1] This similarity allows them to compensate for various potential sources of error, including:

  • Extraction Efficiency: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-internal standard ratio remains constant.

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. A co-eluting deuterated internal standard will experience the same matrix effects as the analyte, thus correcting for these variations.

  • Instrumental Variability: Minor fluctuations in injection volume or instrument sensitivity are compensated for by the consistent response of the internal standard relative to the analyte.

While structural analogs can be used as internal standards when a SIL version is unavailable, they often exhibit different chromatographic retention times and ionization efficiencies, leading to less reliable correction and potentially compromised data accuracy.

Physicochemical Properties of Clemizole and this compound

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

PropertyClemizoleThis compoundReference
Molecular Formula C₁₉H₂₀ClN₃C₁₉H₁₆D₄ClN₃N/A
Molecular Weight 325.84 g/mol Approx. 329.86 g/mol N/A
Chemical Structure 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazoleDeuterated analog of ClemizoleN/A

Note: The exact molecular weight and the positions of the deuterium atoms in this compound are not publicly available at this time. The provided molecular weight for this compound is an approximation based on the substitution of four hydrogen atoms with deuterium.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Clemizole in a biological matrix, such as plasma, using this compound as an internal standard.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration of Clemizole Calibration->Result

Bioanalytical workflow for Clemizole quantification.

Experimental Protocol: Quantification of Clemizole in Human Plasma

The following is a representative, though generalized, experimental protocol for the quantification of Clemizole in human plasma using this compound as an internal standard. Specific parameters would require optimization and validation.

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution program would be developed to ensure separation of Clemizole from potential interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clemizole: Precursor ion (m/z) -> Product ion (m/z) (To be determined experimentally).

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined experimentally).

3. Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of Clemizole and this compound.

  • Linearity: Demonstrating a linear relationship between the peak area ratio and the concentration of Clemizole over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured concentrations to the true values and the reproducibility of the measurements.

  • Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Determining the efficiency of the extraction procedure.

  • Stability: Assessing the stability of Clemizole in the biological matrix under various storage and handling conditions.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative bioanalysis of Clemizole. Its near-identical physicochemical properties to the analyte ensure accurate correction for experimental variability, leading to high-quality data that is essential for pharmacokinetic, toxicokinetic, and other drug development studies. While the initial investment in a stable isotope-labeled internal standard may be higher than that for a structural analog, the resulting data integrity and reduced risk of assay failure justify its use as the superior choice for regulatory-compliant bioanalysis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.